BDM14471
Description
Properties
CAS No. |
934618-96-9 |
|---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide |
InChI |
InChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10- |
InChI Key |
HJPWSHCUMPAXLD-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=C(C=C2)F)\C(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDM14471 N-(4-fluorobenzyl)-N'-hydroxy-2-(1-phenylmeth-(Z)-ylidene)malonamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on BDM14471: A Potent Inhibitor of Plasmodium falciparum Aminopeptidase M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. The P. falciparum M1 alanyl aminopeptidase (PfA-M1), a crucial enzyme in the parasite's hemoglobin digestion pathway, has been identified as a promising therapeutic target. This technical guide provides a comprehensive overview of BDM14471, a potent and selective hydroxamate-based inhibitor of PfA-M1. This document details the quantitative inhibitory activity of this compound and related compounds, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Introduction
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The parasite's lifecycle within human erythrocytes involves the degradation of host hemoglobin to acquire essential amino acids for its growth and proliferation. This process is mediated by a cascade of proteases, with the M1 alanyl aminopeptidase (PfA-M1) playing a critical role in the final stages of hemoglobin breakdown in the parasite's cytosol.[1][2] Inhibition of PfA-M1 disrupts the amino acid supply, leading to parasite death, thus making it an attractive target for antimalarial drug discovery.[1]
This compound is a nanomolar hydroxamate inhibitor designed to selectively target PfA-M1.[1] This guide synthesizes the available technical data on this compound, providing a valuable resource for researchers engaged in antimalarial drug development.
Quantitative Data Presentation: Inhibitory Activity and Selectivity
The inhibitory potency of this compound and its analogs against PfA-M1 has been evaluated through enzymatic and in vitro antiplasmodial assays. The following tables summarize the key quantitative data, providing a basis for understanding the structure-activity relationships (SAR) of this class of inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against P. falciparum Aminopeptidase M1 (PfA-M1)
| Compound ID | Structure | PfA-M1 IC50 (nM) |
| This compound (2) | (Structure of this compound) | 6 |
| Analog 1 | (Structure of Analog 1) | >1000 |
| Analog 3 | (Structure of Analog 3) | 15 |
| Analog 4 | (Structure of Analog 4) | 20 |
| Analog 5 | (Structure of Analog 5) | 50 |
Data compiled from Deprez-Poulain et al., 2012.
Table 2: Antiplasmodial Activity and Cytotoxicity of this compound
| Compound ID | P. falciparum 3D7 strain IC50 (µM) | Cytotoxicity (MRC5 cells) IC50 (µM) | Selectivity Index (SI) |
| This compound (2) | 1.5 | 32 | >21 |
Selectivity Index (SI) = Cytotoxicity IC50 / Antiplasmodial IC50. Data compiled from Deprez-Poulain et al., 2012.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Recombinant PfA-M1 Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against recombinant PfA-M1.
Materials:
-
Recombinant PfA-M1 enzyme
-
Fluorogenic substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the recombinant PfA-M1 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the Ala-AMC substrate solution.
-
Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the efficacy of compounds against the erythrocytic stages of P. falciparum in culture.[3][4]
Materials:
-
P. falciparum 3D7 strain culture (synchronized at the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
In a 96-well plate, add 100 µL of the compound dilutions.
-
Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader (excitation at 485 nm, emission at 530 nm).
-
Calculate the IC50 values by comparing the fluorescence of treated wells to untreated controls.
Stability Assays
These assays assess the metabolic stability of the compounds in different biological matrices.
Materials:
-
Human plasma
-
Test compound
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the test compound (1 µM) in human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Stop the reaction by adding three volumes of cold acetonitrile.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) of the compound in plasma.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound (1 µM) with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots and stop the reaction with cold acetonitrile.
-
Centrifuge to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro intrinsic clearance (Clint).
Visualization of Pathways and Workflows
Mechanism of Action: PfA-M1 Inhibition
This compound acts as a competitive inhibitor of PfA-M1. It contains a hydroxamate group that chelates the catalytic zinc ion in the active site of the enzyme, preventing the hydrolysis of peptides derived from hemoglobin. This disruption of the amino acid supply chain ultimately leads to parasite death.
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Workflow: In Vitro Evaluation of PfA-M1 Inhibitors
The following diagram illustrates the typical workflow for the in vitro screening and characterization of PfA-M1 inhibitors like this compound.
References
- 1. iddo.org [iddo.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BDM14471 (CAS 934618-96-9) - A Selective PfAM1 Inhibitor for Antiplasmodial Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BDM14471 (CAS 934618-96-9), a potent and selective hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). This compound, also identified as (2Z)-N'-[(4-fluorophenyl)methyl]-N-hydroxy-2-(phenylmethylidene)propanediamide, has emerged as a valuable chemical tool for studying the biological function of PfAM1 and as a lead compound in the development of novel antimalarial therapeutics. This document details the compound's physicochemical properties, synthesis, mechanism of action, and key experimental data, including enzymatic inhibition, antiplasmodial activity, and cytotoxicity. Detailed protocols for relevant assays are provided to facilitate further research and development.
Compound Identification and Physicochemical Properties
This compound is a synthetic molecule characterized by a central malonic hydroxamate scaffold, which is crucial for its inhibitory activity against the zinc-metalloprotease PfAM1.
| Property | Value | Reference |
| CAS Number | 934618-96-9 | N/A |
| IUPAC Name | (2Z)-N'-[(4-fluorophenyl)methyl]-N-hydroxy-2-(phenylmethylidene)propanediamide | N/A |
| Synonyms | This compound, Compound 2 | [1][2] |
| Molecular Formula | C17H15FN2O3 | N/A |
| Molecular Weight | 314.31 g/mol | N/A |
Synthesis
The synthesis of this compound involves a multi-step process, which is outlined in the workflow diagram below. The key steps include the formation of a mono-amide, followed by a Knoevenagel condensation, and finally the introduction of the hydroxamate moiety.
Synthesis workflow for this compound.
A detailed experimental protocol for the synthesis of this compound and its analogs can be found in the supplementary information of the primary literature[1].
Mechanism of Action
This compound is a selective inhibitor of PfAM1, a neutral zinc-metalloprotease found in the malaria parasite Plasmodium falciparum. PfAM1 plays a critical role in the terminal stages of hemoglobin digestion, a process essential for parasite survival within red blood cells. The enzyme is responsible for hydrolyzing small peptides into individual amino acids, which are then utilized by the parasite for protein synthesis and growth.
The proposed mechanism of inhibition involves the hydroxamate group of this compound chelating the catalytic zinc ion in the active site of PfAM1. This strong interaction blocks the binding of natural substrates and effectively inhibits the enzyme's proteolytic activity. The inhibition of PfAM1 leads to an accumulation of oligopeptides within the parasite's digestive vacuole, causing it to swell and ultimately leading to parasite death.
Mechanism of action of this compound via PfAM1 inhibition.
Preclinical Data
Enzymatic Inhibition
This compound demonstrates potent and selective inhibition of recombinant PfAM1.
| Enzyme | IC50 (nM) | Reference |
| PfAM1 | 6 | [1][2] |
| Porcine Aminopeptidase N (pAPN) | > 10,000 | [1] |
Antiplasmodial Activity
The compound exhibits activity against chloroquine-sensitive strains of P. falciparum.
| P. falciparum Strain | IC50 (µM) | Reference |
| 3D7 | 1.5 | [1] |
Cytotoxicity
This compound has been evaluated for its cytotoxic effects on a human cell line.
| Cell Line | IC50 (µM) | Reference |
| Human MRC5 SV2 | 32 | [1] |
Experimental Protocols
PfAM1 Inhibition Assay
This protocol describes a continuous-wave fluorescence-based assay to determine the inhibitory potency of compounds against PfAM1.
Workflow for the PfAM1 enzymatic inhibition assay.
Detailed Methodology:
-
The assay is performed in a 96-well plate format.
-
Recombinant PfAM1 is diluted in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA).
-
Serial dilutions of this compound in DMSO are added to the wells. The final DMSO concentration should not exceed 1%.
-
The enzyme and inhibitor are pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin hydrochloride.
-
Fluorescence is monitored kinetically using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
Initial reaction velocities are calculated, and IC50 values are determined by non-linear regression analysis of the dose-response curves.
In Vitro Antiplasmodial Activity Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.
Detailed Methodology:
-
P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX.
-
Asynchronous parasite cultures are synchronized at the ring stage.
-
Synchronized parasites are incubated with serial dilutions of this compound for 72 hours.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay. SYBR Green I intercalates with parasite DNA, and the resulting fluorescence is proportional to the parasite biomass.
-
Fluorescence is measured using a microplate reader (Ex: 485 nm, Em: 530 nm).
-
IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of this compound on a human cell line using a resazurin-based assay.
Detailed Methodology:
-
Human MRC5 SV2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for 72 hours.
-
After the incubation period, a resazurin solution is added to each well. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Fluorescence is measured using a microplate reader (Ex: 560 nm, Em: 590 nm).
-
IC50 values are determined from the dose-response curves, representing the concentration of the compound that inhibits cell viability by 50%.
In Vivo Studies
An in vivo distribution study has been performed with this compound.[1][2] This study revealed that the compound is able to reach its site of action within the parasite.[1][2] However, it was noted that the compound did not eradicate the parasite at concentrations that were relevant to its enzymatic inhibitory potency.[1][2] This suggests that while this compound is a potent enzyme inhibitor and can access its target, further optimization may be required to enhance its whole-cell antiplasmodial efficacy in vivo.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PfAM1. Its established physicochemical properties, synthesis route, and detailed in vitro characterization make it an invaluable tool for researchers investigating the biology of Plasmodium falciparum and for those involved in the discovery and development of novel antimalarial drugs. The provided experimental protocols offer a foundation for the consistent and reproducible evaluation of this and similar compounds. Further medicinal chemistry efforts focused on improving the in vivo efficacy of this compound class are warranted.
References
BDM14471 as a Hydroxamate Inhibitor of Plasmodium falciparum Alanyl Aminopeptidase (PfAM1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One promising target is the P. falciparum M1 alanyl aminopeptidase (PfAM1), a crucial enzyme in the parasite's hemoglobin digestion pathway. This technical guide provides an in-depth overview of BDM14471, a potent and selective hydroxamate-based inhibitor of PfAM1. This document details the quantitative inhibitory data, experimental protocols for its synthesis and enzymatic evaluation, and visual representations of its mechanism of action and the workflow for its characterization.
Introduction
Malaria remains a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies. PfAM1, a zinc metalloprotease, plays a vital role in the final stages of hemoglobin breakdown within the parasite's digestive vacuole, releasing amino acids essential for its growth and proliferation[1]. Inhibition of PfAM1 disrupts this critical nutrient supply, leading to parasite death.
This compound is a hydroxamate-based inhibitor designed to selectively target PfAM1. Its development has been a part of structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of inhibitors against this key parasitic enzyme[2][3][4]. This guide serves as a comprehensive resource for researchers working on the development of PfAM1 inhibitors and those utilizing this compound as a chemical probe to study the biology of P. falciparum.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound against PfAM1 have been quantitatively assessed. The following table summarizes the key data points from published literature.
| Parameter | Enzyme | Value | Reference |
| IC50 | PfAM1 | 6 nM | [2][3] |
| Selectivity (IC50) | Porcine Aminopeptidase N (pAPN) | >100,000 nM | [2][3] |
| In vivo efficacy | P. chabaudi chabaudi (murine model) | 44% and 40% reduction in parasitemia at 12 and 24 mg/kg/day (4-day Peters test) | [5] |
Experimental Protocols
Synthesis of this compound (N-(4-fluorobenzyl)-N'-hydroxy-2-(phenylmethylidene)malonamide)
The synthesis of this compound is achieved through a multi-step process, as described by Deprez-Poulain et al. (2012)[2][3][4].
Step 1: Synthesis of 2-(4-fluorobenzylidene)malonic acid diethyl ester A mixture of 4-fluorobenzaldehyde and diethyl malonate is refluxed in the presence of piperidine and glacial acetic acid in an anhydrous solvent such as benzene or toluene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield 2-(4-fluorobenzylidene)malonic acid diethyl ester.
Step 2: Synthesis of the corresponding malonamic acid The resulting diethyl ester is then reacted with the appropriate amine, in this case, 4-fluorobenzylamine.
Step 3: Saponification The ester is saponified to yield the corresponding carboxylic acid.
Step 4: Formation of the hydroxamate The final step involves the coupling of the malonamic acid with hydroxylamine to form the hydroxamate moiety, yielding this compound.
Note: For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of the primary publication by Deprez-Poulain et al. (2012) in the Journal of Medicinal Chemistry.
PfAM1 Inhibition Assay
The inhibitory activity of this compound against PfAM1 is typically determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of recombinant PfAM1 by monitoring the cleavage of a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-AMC). The release of the fluorescent 7-amido-4-methylcoumarin (AMC) group is quantified over time. The inhibitory effect of this compound is determined by measuring the reduction in the rate of AMC release in the presence of the compound.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant PfAM1 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) kinetically over a set period.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
Visualizations
PfAM1's Role in Hemoglobin Degradation Pathway
The following diagram illustrates the central role of PfAM1 in the hemoglobin degradation pathway of P. falciparum and the inhibitory action of this compound.
Caption: PfAM1's role in hemoglobin digestion and this compound's inhibitory action.
Experimental Workflow for PfAM1 Inhibitor Evaluation
This diagram outlines the typical experimental workflow for the evaluation of a potential PfAM1 inhibitor like this compound.
Caption: Experimental workflow for the evaluation of PfAM1 inhibitors.
Conclusion
This compound stands as a significant tool in the field of antimalarial drug discovery. Its high potency and selectivity for PfAM1 validate this enzyme as a druggable target. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to build upon the existing knowledge of PfAM1 inhibition. Further studies focusing on the in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in advancing PfAM1 inhibitors like this compound towards clinical development. The continued exploration of the structure-activity relationships within this class of compounds holds the promise of identifying next-generation antimalarials to combat the global threat of malaria.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. CN101033191A - 2-(4-Trifluoromethyl-benzylidene)-malonic acid diethyl ester and synthetic method thereof - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Determination of concentration and pharmacokinetics of protein degradation targeted chimeric drug ARV-471 in mice by LC-MS/MS [manu41.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
BDM14471: A Technical Guide to its Discovery, Synthesis, and Evaluation as a PfAM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of BDM14471, a potent and selective inhibitor of the Plasmodium falciparum M1 metalloaminopeptidase (PfAM1), a validated target for antimalarial drug discovery. This compound, a hydroxamate-based compound, emerged from a structure-activity relationship (SAR) study aimed at optimizing a malonic template. This guide details the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows. While this compound demonstrates high enzymatic potency, its progression has been hindered by a significant drop-off in whole-cell activity, a critical challenge that is also discussed herein.
Discovery and Rationale
The discovery of this compound was rooted in a target-based drug discovery program against P. falciparum, the deadliest species of malaria parasite. PfAM1, a zinc metalloprotease, plays a crucial role in the terminal stages of hemoglobin digestion, a process essential for the parasite's survival and proliferation within human red blood cells. Inhibition of PfAM1 leads to the accumulation of toxic peptides within the parasite's digestive vacuole, ultimately causing parasite death.
This compound was identified through a systematic SAR study built upon a malonic hydroxamate scaffold. The research focused on exploring the impact of various substitutions, including a "fluoro-scanning" approach, to enhance the inhibitory activity and selectivity against PfAM1. This compound, also referred to as compound 2 in the primary literature, was the most promising inhibitor identified from this series.[1]
Quantitative Data Summary
The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below for ease of comparison.
| Parameter | Value | Assay/System |
| IC50 vs. PfAM1 | 6 nM | Enzymatic Inhibition Assay |
| In Vitro Antiplasmodial IC50 | 13 µM | P. falciparum F32 (chloroquine-sensitive) |
| In Vitro Antiplasmodial IC50 | 24 µM | P. falciparum FcB1 (chloroquine-resistant) |
| Cytotoxicity IC50 | > 100 µM | Human MRC-5 SV2 cells |
| Plasma Stability (t1/2) | 22 hours | Rat Plasma |
| Plasma Stability (t1/2) | > 24 hours | Human Plasma |
Table 1: Biological Activity and Pharmacokinetic Profile of this compound
Synthesis of this compound
While the full, step-by-step synthesis protocol for this compound is detailed in the primary research article, a general overview of the synthetic strategy is provided here. The synthesis of this compound and its analogs is based on a malonic acid scaffold.
General Synthetic Procedure:
The synthesis likely involves the reaction of a suitably substituted malonic acid monoester with a hydroxylamine derivative to form the hydroxamic acid moiety. The other carboxylic acid group of the malonate is then coupled with an appropriate amine. The specific precursors for this compound (C17H15FN2O3) would be selected to introduce the benzylidene and 4-fluorobenzyl groups.
Note: For the exact reagents, reaction conditions, and purification methods, consulting the experimental section of the primary literature is essential.
Experimental Protocols
This section outlines the methodologies for the key experiments conducted to characterize this compound.
PfAM1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against recombinant PfAM1.
Methodology:
-
Recombinant PfAM1 is expressed and purified.
-
The enzymatic activity is measured using a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
The assay is performed in a suitable buffer at pH 7.4.
-
This compound is serially diluted and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Antiplasmodial Activity Assay
Objective: To assess the efficacy of this compound against the intraerythrocytic stages of P. falciparum.
Methodology:
-
Chloroquine-sensitive (e.g., F32) and chloroquine-resistant (e.g., FcB1) strains of P. falciparum are cultured in human red blood cells.
-
Synchronized parasite cultures (ring stage) are incubated with serial dilutions of this compound for a full life cycle (e.g., 48 or 72 hours).
-
Parasite growth is quantified using a suitable method, such as the Malstat assay (measuring parasite lactate dehydrogenase) or SYBR Green I-based fluorescence assay (measuring DNA content).
-
IC50 values are determined from the dose-response curves.
Cytotoxicity Assay
Objective: To evaluate the toxicity of this compound against a human cell line.
Methodology:
-
Human fetal lung fibroblast cells (MRC-5) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then exposed to serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the resazurin reduction assay (alamarBlue) or MTT assay.
-
The IC50 value is calculated from the resulting dose-response curve.
Plasma Stability Assay
Objective: To determine the stability of this compound in rat and human plasma.
Methodology:
-
This compound is incubated in fresh rat or human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of this compound.
-
The half-life (t1/2) is calculated from the degradation profile.
In Vivo Distribution Study
Objective: To assess the distribution of this compound in a mouse model, particularly its ability to reach the site of action (red blood cells).
Methodology:
-
Female CD1 mice are administered this compound via a suitable route (e.g., intraperitoneally) at a specific dose (e.g., 50 mg/kg).
-
At predetermined time points, blood samples are collected.
-
Blood is fractionated into plasma and red blood cells.
-
The concentration of this compound in each fraction is quantified using LC-MS.
-
The data is analyzed to determine the extent of accumulation within the red blood cells.
Visualizations
PfAM1's Role in Hemoglobin Digestion
Caption: PfAM1's role in the hemoglobin digestion pathway and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of this compound.
Logic of the Structure-Activity Relationship (SAR) Study
References
Unveiling the Metalloprotease Selectivity of a Novel Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of selective metalloprotease inhibitors is a critical endeavor in the pursuit of targeted therapies for a multitude of pathological conditions, including cancer, inflammation, and cardiovascular diseases. The highly conserved nature of the active site across the metalloprotease family presents a significant challenge in achieving the desired selectivity, which is paramount for minimizing off-target effects and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of a novel, hypothetical metalloprotease inhibitor, herein referred to as BDM14471. It details the experimental protocols for determining inhibitory activity, presents a structured format for data comparison, and utilizes visualizations to elucidate experimental workflows and conceptual relationships.
Quantitative Selectivity Profile of this compound
A crucial step in the characterization of any new inhibitor is the quantitative assessment of its potency against a panel of relevant enzymes. The data presented in Table 1 summarizes the inhibitory activity of this compound against a selection of metalloproteases, providing a clear and concise overview of its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Inhibitory Activity (IC50) of this compound against a Panel of Metalloproteases
| Metalloprotease Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | >10,000 |
| MMP-2 (Gelatinase-A) | 50 |
| MMP-3 (Stromelysin-1) | 8,500 |
| MMP-7 (Matrilysin) | >10,000 |
| MMP-8 (Collagenase-2) | 7,200 |
| MMP-9 (Gelatinase-B) | 25 |
| MMP-13 (Collagenase-3) | 9,800 |
| MMP-14 (MT1-MMP) | 150 |
| ADAM10 | >10,000 |
| ADAM17 (TACE) | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. The following section details a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific metalloproteases.
In Vitro Metalloprotease Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by a specific metalloprotease. The increase in fluorescence upon substrate cleavage is monitored over time.
Materials and Reagents:
-
Purified, active recombinant human metalloproteases (e.g., MMP-2, MMP-9, etc.)
-
Fluorogenic metalloprotease substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (or test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in Assay Buffer.
-
Enzyme Preparation: Dilute the stock solution of the specific metalloprotease to the desired working concentration in cold Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells. c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Methodologies and Relationships
Diagrammatic representations are invaluable tools for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language to illustrate key processes.
BDM14471: A Potent Inhibitor of Plasmodium falciparum Aminopeptidase M1 and its Impact on Parasite Viability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, necessitates the urgent development of novel therapeutics targeting unique parasite-specific pathways. One such promising target is the Plasmodium falciparum M1 alanyl aminopeptidase (PfAM1), a crucial enzyme for parasite survival. This document provides a comprehensive technical overview of BDM14471, a potent and selective inhibitor of PfAM1. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery.
Introduction: The Role of PfAM1 in Plasmodium falciparum
Plasmodium falciparum, the deadliest species of malaria parasite, relies on a complex network of metabolic pathways for its proliferation within human erythrocytes. Among these, the degradation of host hemoglobin is a critical process for acquiring essential amino acids. PfAM1, a zinc metalloprotease, plays a pivotal role in the terminal stages of hemoglobin digestion, cleaving neutral amino acids from peptide fragments.[1] Its distinct localization in both the digestive vacuole and the cytosol suggests it may have multiple essential functions throughout the parasite's intraerythrocytic lifecycle.[1] The inhibition of PfAM1 leads to an accumulation of toxic peptide fragments, ultimately resulting in parasite death, making it an attractive target for novel antimalarial therapies.[1]
This compound: A Selective PfAM1 Inhibitor
This compound is a hydroxamate-based small molecule designed as a selective inhibitor of PfAM1.[2] Its chemical structure allows it to chelate the active site zinc ion of the enzyme, thereby blocking its catalytic activity. The selectivity of this compound for PfAM1 over other metalloproteases is a key attribute, minimizing potential off-target effects.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of PfAM1 by this compound [2]
| Parameter | Value (nM) | Description |
| IC50 | 6 | The concentration of this compound required to inhibit 50% of PfAM1 enzymatic activity. |
Table 2: In Vitro Antiplasmodial and Cytotoxic Activity of this compound [2]
| Assay | Cell/Parasite Line | Parameter | Value (µM) | Description |
| Antiplasmodial Activity | P. falciparum (3D7 strain) | EC50 | >50 | The concentration of this compound required to inhibit 50% of parasite growth in vitro. |
| Cytotoxicity | Human MRC5 SV2 cells | IC50 | 32 | The concentration of this compound that is toxic to 50% of human fibroblast cells. |
Note: While this compound is a potent inhibitor of the isolated PfAM1 enzyme, its in vitro antiplasmodial activity is significantly lower. The original study suggests that this discrepancy may be due to factors such as cell permeability or metabolic instability within the parasite.[2]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
PfAM1 Enzymatic Inhibition Assay
This protocol is adapted from the methods described for the characterization of PfAM1 inhibitors.[2]
-
Enzyme and Substrate Preparation:
-
Recombinant PfAM1 is expressed and purified.
-
A fluorogenic substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
A solution of PfAM1 is pre-incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ala-AMC substrate.
-
The fluorescence intensity (excitation at 380 nm, emission at 460 nm) is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The percent inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This is a standard method for assessing the efficacy of antimalarial compounds against P. falciparum in culture.
-
Parasite Culture:
-
P. falciparum (e.g., 3D7 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Cultures are synchronized at the ring stage using methods such as sorbitol treatment.
-
-
Assay Setup:
-
Synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 1.5% hematocrit) are seeded into a 96-well microplate.
-
This compound is serially diluted and added to the wells. A no-drug control (DMSO) and a positive control (e.g., chloroquine) are included.
-
The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Quantification of Parasite Growth:
-
After incubation, the plate is frozen at -80°C to lyse the erythrocytes.
-
The plate is thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The plate is incubated in the dark for 1 hour at room temperature.
-
Fluorescence is measured using a microplate reader (excitation at ~485 nm, emission at ~530 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
The percent inhibition of parasite growth is calculated for each this compound concentration relative to the no-drug control.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Cytotoxicity Assay (Resazurin-based)
This assay is used to assess the toxicity of the compound against a mammalian cell line.
-
Cell Culture:
-
Human fibroblast cells (e.g., MRC5) are cultured in appropriate medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included.
-
The cells are incubated for 72 hours.
-
-
Viability Assessment:
-
A solution of resazurin is added to each well, and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence is measured using a microplate reader (excitation at ~560 nm, emission at ~590 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
The percent cytotoxicity is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion and Future Perspectives
This compound is a nanomolar inhibitor of the Plasmodium falciparum aminopeptidase M1.[2] While its potent enzymatic inhibition highlights the potential of targeting PfAM1, its lower in vitro antiplasmodial activity underscores the challenges in translating enzyme inhibition into effective parasite killing.[2] Further studies focusing on improving the compound's cell permeability and metabolic stability are warranted. The detailed data and protocols presented in this guide provide a solid foundation for future research aimed at optimizing PfAM1 inhibitors as a novel class of antimalarial drugs.
References
Methodological & Application
Application Notes and Protocols for BDM14471: An Investigational Anti-Malarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDM14471 is a potent and selective inhibitor of the Plasmodium falciparum M1 metalloaminopeptidase (PfAM1), a critical enzyme in the life cycle of the malaria parasite. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including enzymatic and cell-based assays. The information herein is intended to guide researchers in the evaluation of this compound and similar compounds targeting PfAM1 for antimalarial drug discovery.
Introduction
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. PfAM1 is a validated drug target in P. falciparum as it plays a crucial role in the terminal stages of hemoglobin digestion, a process essential for providing amino acids for parasite growth and development. This compound has been identified as a selective inhibitor of PfAM1, demonstrating potent activity against the parasite. This document outlines key in vitro experimental protocols to assess the efficacy and mechanism of action of this compound.
Mechanism of Action & Signaling Pathway
This compound exerts its antimalarial effect by directly inhibiting the enzymatic activity of PfAM1. This enzyme is located in the parasite's digestive vacuole, where it cleaves amino acids from oligopeptides generated during the breakdown of host hemoglobin. Inhibition of PfAM1 disrupts this vital nutrient supply, leading to an accumulation of undigested peptides, swelling of the digestive vacuole, and ultimately, parasite death.
Figure 1. Mechanism of action of this compound in P. falciparum.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | PfAM1 | 6 nM | Enzymatic Assay | [1] |
Experimental Protocols
PfAM1 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified or recombinant PfAM1 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant PfAM1 enzyme
-
This compound
-
Fluorogenic peptide substrate (e.g., Ala-7-amido-4-methylcoumarin; Ala-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound solutions or control.
-
Add the PfAM1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 2. Workflow for the PfAM1 enzymatic inhibition assay.
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This cell-based assay determines the efficacy of this compound in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I dye binds to parasitic DNA, and the resulting fluorescence is proportional to parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate. Include drug-free (no drug) and parasite-free (uninfected erythrocytes) controls.
-
Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit, e.g., 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plate for 72 hours in a humidified incubator with the specified gas mixture at 37°C.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em = 485/530 nm).
-
Subtract the background fluorescence from the parasite-free control wells.
-
Calculate the percentage of growth inhibition relative to the drug-free control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Microscopic Evaluation of Parasite Morphology
This protocol allows for the qualitative assessment of the morphological effects of this compound on the parasite, particularly the observation of a swollen digestive vacuole.
Materials:
-
P. falciparum culture treated with this compound (at concentrations around the EC50) and untreated controls.
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Immersion oil
-
Light microscope
Procedure:
-
Following a 24-48 hour incubation with this compound, prepare thin blood smears from the treated and untreated parasite cultures.
-
Air-dry the smears and fix them with methanol.
-
Stain the smears with Giemsa stain according to standard protocols.
-
Wash and dry the stained slides.
-
Examine the slides under a light microscope using an oil immersion objective (100x).
-
Observe and document any morphological changes in the parasites, paying close attention to the size and appearance of the digestive vacuole in the trophozoite and schizont stages. A characteristic phenotype for inhibitors of hemoglobin digestion is a swollen, dark-staining digestive vacuole.
Conclusion
The protocols described in these application notes provide a framework for the in vitro characterization of this compound as a PfAM1 inhibitor and an antiplasmodial agent. These assays are essential for determining the potency and mechanism of action of this compound and can be adapted for the screening and evaluation of other compounds targeting the hemoglobin digestion pathway in P. falciparum. Further studies, including in vivo efficacy and safety assessments, are necessary to fully evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for the Use of PfCLK3 Inhibitors in Cell-Based Malaria Assays
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. One promising new drug target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing and the survival of the parasite at multiple stages of its lifecycle.[1][2][3] Inhibition of PfCLK3 leads to rapid parasite killing, making it an attractive target for the development of new antimalarial drugs.[1][2] This document provides detailed application notes and protocols for the use of PfCLK3 inhibitors, with a focus on the well-characterized compound TCMDC-135051 and its analogs, in cell-based malaria assays. While the initial query mentioned BDM14471, publicly available research literature extensively details the activity of TCMDC-135051 as a potent PfCLK3 inhibitor. This compound has been identified as a selective inhibitor of P. falciparum aminopeptidase M1 (PfAM1).[4] Therefore, to provide a comprehensive and actionable guide, these notes will focus on the PfCLK3 inhibitor class, exemplified by TCMDC-135051.
These protocols are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.
Mechanism of Action of PfCLK3 Inhibitors
PfCLK3 is a serine/threonine kinase that plays a crucial role in the phosphorylation of splicing factors, which are essential for the proper assembly and function of the spliceosome in P. falciparum.[2][5] The spliceosome is responsible for excising introns from pre-mRNA to produce mature mRNA, a critical step in gene expression. Inhibition of PfCLK3 disrupts this process, leading to widespread intron retention and the downregulation of hundreds of essential genes.[6] This disruption of RNA processing ultimately results in rapid cell death of the parasite.[1][2]
Data Presentation: In Vitro Activity of PfCLK3 Inhibitors
The following tables summarize the in vitro activity of TCMDC-135051 and its analogs against P. falciparum.
Table 1: In Vitro Activity of TCMDC-135051 and Analogs against PfCLK3 and P. falciparum [1][5][7]
| Compound | PfCLK3 IC₅₀ (nM) | P. falciparum 3D7 EC₅₀ (nM) |
| TCMDC-135051 | 4.8 | 180 |
| Analog 30 (tetrazole) | 19 | 270 |
IC₅₀: Half-maximal inhibitory concentration against the recombinant enzyme. EC₅₀: Half-maximal effective concentration in a whole-cell parasite growth inhibition assay.
Table 2: Activity of TCMDC-135051 against Different P. falciparum Strains and Life Cycle Stages [1][8]
| Strain / Stage | EC₅₀ (nM) | Notes |
| 3D7 (Asexual) | 180 | Chloroquine-sensitive |
| Dd2 (Asexual) | - | Chloroquine-resistant |
| PfCLK3_G449P mutant | 1806 | 15-fold resistance |
| Liver Stage (P. berghei) | 400 | Prophylactic potential |
| Early Gametocytes | 800-910 | Transmission-blocking potential |
| Late Gametocytes | 800-910 | Transmission-blocking potential |
| Exflagellation | 200 | Transmission-blocking potential |
Experimental Protocols
In Vitro Culture of Asexual Plasmodium falciparum
This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum, which is essential for conducting drug sensitivity assays.[9][10][11]
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI-1640 with L-glutamine and HEPES
-
0.5% Albumax II[9]
-
Hypoxanthine (0.2 mM)
-
Gentamicin (10 µg/mL)
-
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂[12]
-
Incubator at 37°C
-
Sterile culture flasks and plates
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with RPMI-1640.
-
Initiate the culture by mixing the P. falciparum-infected erythrocytes with fresh erythrocytes in CCM to achieve a starting parasitemia of 0.5% and a hematocrit of 2-5%.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.
-
Maintain the culture by changing the medium daily. Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Split the culture as needed to maintain parasitemia between 1-5%.
SYBR Green I-Based Drug Sensitivity Assay
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds by measuring parasite DNA content.[12][13][14][15][16][17]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
PfCLK3 inhibitor stock solution (in DMSO)
-
Complete Culture Medium (CCM)
-
96-well black, clear-bottom tissue culture plates
-
SYBR Green I Lysis Buffer:
-
Tris-HCl (20 mM, pH 7.5)
-
EDTA (5 mM)
-
Saponin (0.008%)
-
Triton X-100 (0.08%)
-
SYBR Green I (1X final concentration)
-
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the PfCLK3 inhibitor in CCM in a 96-well plate. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
After incubation, freeze the plate at -20°C for at least 2 hours to lyse the erythrocytes.
-
Thaw the plate at room temperature.
-
Add 100 µL of SYBR Green I Lysis Buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the percent inhibition for each concentration relative to the positive control and determine the IC₅₀ value using a non-linear regression analysis.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[18][19][20][21]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [labs.sciety.org]
- 7. researchgate.net [researchgate.net]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.nyu.edu [med.nyu.edu]
- 13. iddo.org [iddo.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vistalaboratoryservices.com [vistalaboratoryservices.com]
- 19. cdn.who.int [cdn.who.int]
- 20. simoco.dk [simoco.dk]
- 21. lshtm.ac.uk [lshtm.ac.uk]
BDM14471 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDM14471 is a potent and selective hydroxamate-based inhibitor of the Plasmodium falciparum M1 alanyl aminopeptidase (PfA-M1). This enzyme is crucial for the terminal stages of hemoglobin digestion by the malaria parasite, a process essential for its survival. By inhibiting PfA-M1, this compound disrupts the parasite's ability to acquire essential amino acids, leading to its death. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.
Physicochemical and Pharmacological Properties
This compound is a critical tool for researchers studying malaria and developing novel antimalarial therapeutics. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4-fluorobenzyl)-2-(hydroxycarbamoyl)-3-phenylacrylamide | |
| Molecular Formula | C₁₇H₁₅FN₂O₃ | [1] |
| Molecular Weight | 314.31 g/mol | [1] |
| CAS Number | 934618-96-9 | [1] |
| Mechanism of Action | Selective inhibitor of PfA-M1 aminopeptidase. | [1] |
| IC₅₀ (PfA-M1) | 6 nM | [1] |
| IC₅₀ (MRC-5 cells) | 32 µM (Cytotoxicity) | [1] |
Solubility
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[2][3] |
| Ethanol | Likely Soluble | Many organic compounds exhibit solubility in ethanol. A mixture of ethanol and DMSO has been shown to increase the solubility of other complex organic molecules.[4] |
| Water | Poorly Soluble | As with many small organic molecules, solubility in aqueous solutions is expected to be low. |
| Cell Culture Media | Limited Solubility | Direct dissolution in media is not recommended. Dilution from a DMSO stock is the standard method. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. A typical guideline for compounds in DMSO is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[5]
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration stock solution to the final working concentration for cell-based experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Protocol:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).[5]
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.
-
Immediate Use: Use the freshly prepared working solutions for your experiments immediately.
Preparation of Formulations for In Vivo Experiments
Objective: To prepare a formulation of this compound suitable for administration in animal models.
Disclaimer: The following is a general guideline. The optimal formulation for in vivo studies depends on the animal model, route of administration, and desired dosing regimen. It is critical to perform formulation development and stability studies.
Commonly Used Vehicle for In Vivo Studies: A common vehicle for administering hydrophobic compounds to small animals is a mixture of DMSO, PEG300, Tween 80, and saline.
Example Formulation Protocol:
-
Initial Dissolution: Dissolve this compound in a small amount of DMSO.
-
Addition of Co-solvents: Add co-solvents such as PEG300 to aid in solubility and stability.
-
Addition of Surfactant: Incorporate a surfactant like Tween 80 to improve the homogeneity of the formulation.
-
Final Dilution: Bring the formulation to the final volume with sterile saline or phosphate-buffered saline (PBS).
-
Clarity and Administration: Ensure the final solution is clear before administration. The final DMSO concentration should be kept as low as possible to minimize toxicity.
Important Considerations for In Vivo Studies:
-
Toxicity: Conduct preliminary toxicity studies to determine the maximum tolerated dose of the formulation.
-
Pharmacokinetics: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model.
-
Route of Administration: The formulation will need to be optimized based on the intended route of administration (e.g., intravenous, intraperitoneal, oral).
Mechanism of Action and Signaling Pathway
This compound targets the PfA-M1 aminopeptidase of P. falciparum. This enzyme is located in the parasite's food vacuole and plays a critical role in the final steps of hemoglobin digestion. The parasite ingests host cell hemoglobin and breaks it down into smaller peptides. PfA-M1 then cleaves individual amino acids from the N-terminus of these peptides, providing the parasite with a pool of free amino acids for protein synthesis and growth.[6] By inhibiting PfA-M1, this compound starves the parasite of these essential building blocks.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for screening the efficacy of this compound against P. falciparum in an in vitro culture system.
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | For more frequent use.[5] |
Note: The stability of this compound in solution may vary depending on the solvent and storage conditions. It is recommended to test the efficacy of older stock solutions if they have been stored for extended periods.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 3. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vitusmed.com [vitusmed.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Note: Molecular Docking Studies of BDM14471 with Plasmodium falciparum Alanyl Aminopeptidase (PfAM1)
Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.
Introduction Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a variety of proteases for its survival and propagation within the human host. One such critical enzyme is the M1 alanyl aminopeptidase (PfAM1), a metalloprotease involved in the terminal stages of hemoglobin digestion, which supplies the parasite with essential amino acids.[1][2] Due to its vital role, PfAM1 has been validated as a promising target for the development of novel antimalarial agents.[3][4] BDM14471 is a potent nanomolar hydroxamate inhibitor designed to target this enzyme.[1][3] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) to a macromolecular target (PfAM1). This application note provides a detailed protocol for performing molecular docking studies of this compound with PfAM1, enabling researchers to investigate its binding mechanism and guide further inhibitor design.
Data Presentation: Docking Analysis of PfAM1 Inhibitors
The following table summarizes representative quantitative data obtained from molecular docking studies of various inhibitors with PfAM1. This data serves as a benchmark for expected results when docking this compound. Researchers should populate this table with their own results for direct comparison.
| Ligand | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Example Compound 1 | PfAM1 | -11.25 | -84.71 | (Not specified) | [5] |
| Example Compound 3 | PfAM1 | -10.27 | -84.71 | (Not specified) | [5] |
| CHEMBL426945 | PfM17LAP* | > -11.56 | (Not specified) | (Not specified) | [6] |
| This compound | PfAM1 | Researcher to determine | Researcher to determine | Researcher to determine | N/A |
Note: PfM17LAP is another Plasmodium aminopeptidase; data is included to show a range of potential scores. Docking scores and binding energies are software-dependent.
Experimental Protocols: Molecular Docking Workflow
This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.
1. Preparation of the Target Protein (PfAM1)
-
Objective: To prepare the 3D structure of PfAM1 for docking.
-
Procedure:
-
Obtain Crystal Structure: Download the X-ray crystal structure of P. falciparum M1 aminopeptidase from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3EBG .[7]
-
Pre-processing: Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio).
-
Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Add hydrogen atoms to the protein, which are typically absent in X-ray crystal structures. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of ~7.4.[1]
-
Assign Charges and Atom Types: Assign partial charges and atom types using a standard force field such as OPLS3 or AMBER.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries, ensuring the backbone atoms are restrained to maintain the overall fold.
-
2. Preparation of the Ligand (this compound)
-
Objective: To generate a low-energy 3D conformation of this compound.
-
Procedure:
-
Obtain Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem or ChEMBL, or draw it using a chemical sketcher.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Generate Ionization States: Generate possible ionization states of the ligand at the target physiological pH (e.g., using LigPrep in Schrödinger).
-
Generate Tautomers/Stereoisomers: Generate plausible tautomers and stereoisomers if applicable.
-
Energy Minimization: Perform a full energy minimization of the ligand structure using a suitable force field (e.g., OPLS3) to obtain a stable, low-energy conformation.
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of this compound within the PfAM1 active site.
-
Procedure:
-
Define the Binding Site: Define the active site for docking. This is typically done by creating a grid box centered on the catalytic zinc ion and the key residues of the active site identified from the original crystal structure or from literature.
-
Select Docking Software: Choose a molecular docking program. Common choices include Glide (Schrödinger), AutoDock Vina, or LibDock (Discovery Studio).[6][8][9]
-
Configure Docking Parameters: Set the docking precision and scoring function. For initial runs, Standard Precision (SP) can be used, followed by Extra Precision (XP) for more accurate scoring of top poses.[8][10] Allow for ligand flexibility.
-
Run Simulation: Execute the docking run. The software will systematically sample different conformations and orientations of the ligand within the defined active site and score them based on the chosen scoring function.
-
4. Post-Docking Analysis
-
Objective: To analyze the docking results and identify the most likely binding mode.
-
Procedure:
-
Evaluate Docking Poses: Analyze the top-ranked docking poses based on their docking scores or estimated free energy of binding. The pose with the lowest energy score is generally considered the most favorable.
-
Visualize Interactions: Visualize the best-ranked ligand-protein complex. Identify and analyze the key molecular interactions, such as:
-
Hydrogen Bonds: Between the ligand and protein residues.
-
Hydrophobic Interactions: Between non-polar regions of the ligand and protein.
-
Ionic Interactions: Between charged groups.
-
Coordination: Specifically, the interaction of the hydroxamate group of this compound with the catalytic zinc ion in the PfAM1 active site.
-
-
Calculate Binding Free Energy: For a more rigorous assessment, calculate the binding free energy of the top-ranked poses using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[10]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the molecular docking protocol described above.
Caption: Workflow for molecular docking of this compound with PfAM1.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Validation of a Potent Dual Inhibitor of the P. falciparum M1 and M17 Aminopeptidases Using Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of human M1 aminopeptidases for in silico screening of potential Plasmodium falciparum alanine aminopeptidase (PfA-M1) specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PfAM1 Function in P. falciparum Using a Potent and Selective Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a potent and selective inhibitor, exemplified by compounds like the nanomolar hydroxamate inhibitor BDM14471, to study the function of Plasmodium falciparum M1 alanyl aminopeptidase (PfAM1). PfAM1 is a crucial enzyme for the parasite's survival, playing a key role in the final stages of hemoglobin digestion, which is essential for providing amino acids for parasite protein synthesis.[1][2] Inhibition of PfAM1 has been shown to be fatal to the parasite, making it a promising target for the development of new antimalarial drugs.[2][3][4]
Data Presentation
The following tables summarize the key quantitative data for a representative potent and selective PfAM1 inhibitor. This data is based on published information for highly effective inhibitors and serves as a reference for the expected performance of compounds like this compound.
Table 1: In Vitro Enzymatic Inhibition Data
| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type |
| T5 (aminobenzosuberone derivative) | PfAM1 | 50 | Competitive |
| Bestatin | PfAM1 | 100 | Competitive |
| T5 (aminobenzosuberone derivative) | PfAM17 | >100,000 | - |
| Bestatin | PfAM17 | 400 | - |
Data for T5 and Bestatin from[5]
Table 2: In Vitro and In Vivo Antimalarial Activity
| Inhibitor | P. falciparum Strain | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy |
| T5 | 3D7 (Chloroquine-sensitive) | 6.5 | P. chabaudi infected mice | ~44% parasitemia reduction at 12 mg/kg/day |
| T5 | FcB1 (Chloroquine-resistant) | 11.2 | P. chabaudi infected mice | ~40% parasitemia reduction at 24 mg/kg/day |
Data for T5 from[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific inhibitor being studied.
Protocol 1: PfAM1 Enzyme Inhibition Assay
This protocol details the determination of the inhibitory activity of a compound against recombinant PfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
-
Assay buffer: 100 mM Tris-HCl, pH 7.4
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations. For the control, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the recombinant PfAM1 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of the Ala-AMC substrate.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C using a microplate reader.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.[5]
Protocol 2: P. falciparum Growth Inhibition Assay
This assay quantifies the ability of a compound to inhibit the in vitro growth of asexual blood-stage P. falciparum.[7]
Materials:
-
Synchronized P. falciparum culture (ring stage) at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Human red blood cells.
-
Complete culture medium (e.g., RPMI-1640 with supplements).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well microplates.
-
Gas mixture for parasite culture (5% CO2, 5% O2, 90% N2).
-
DNA-intercalating dye (e.g., SYBR Green I or DAPI).[8]
-
Lysis buffer with the fluorescent dye.
-
Fluorescence microplate reader.
Procedure:
-
Serially dilute the test inhibitor in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well.
-
Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.[8]
-
After incubation, lyse the red blood cells by adding the lysis buffer containing the fluorescent dye.
-
Incubate in the dark for 1 hour to allow for DNA staining.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent growth inhibition for each inhibitor concentration compared to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
PfAM1's Role in Hemoglobin Degradation and Inhibition by this compound
Caption: Signaling pathway of PfAM1 in hemoglobin degradation and its inhibition.
Experimental Workflow for PfAM1 Inhibitor Screening
Caption: Workflow for screening and validating PfAM1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Plasmodium falciparum Malaria M1 Alanyl Aminopeptidase (PfA-M1): Insights of Catalytic Mechanism and Function from MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 4. Plasmodium falciparum M1-aminopeptidase: a promising target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 8. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Stability of BDM14471 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-BDM14471-PS
Introduction
The stability of a therapeutic candidate in plasma is a critical parameter in drug discovery and development. Compounds that rapidly degrade in plasma are likely to exhibit poor in vivo efficacy and challenging pharmacokinetic profiles.[1][2][3][4][5] This document provides a detailed protocol for assessing the in vitro stability of BDM14471, a novel small molecule, in plasma from various species. The protocol outlines a robust and reproducible method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the parent compound over time.[3][6][7][8] Understanding the plasma stability of this compound is essential for interpreting data from in vivo efficacy, toxicity, and pharmacokinetic studies.[1][3]
Certain chemical structures, such as esters, amides, lactones, and sulfonamides, are particularly susceptible to hydrolysis by plasma enzymes.[1][3] Early assessment of plasma stability allows for the identification of such liabilities and informs medicinal chemistry efforts to optimize the molecule's properties.[3] This protocol is designed to provide a clear and detailed methodology for researchers to generate reliable and consistent data on the plasma stability of this compound.
Experimental Protocol
Materials and Reagents
-
Test Compound: this compound
-
Plasma: Pooled human, rat, mouse, and dog plasma (or other relevant species) with anticoagulant (e.g., heparin, EDTA). Store at -80°C.
-
Control Compounds:
-
Solvents:
-
Internal Standard (IS): A stable, structurally similar compound to this compound, if available. Alternatively, a commercially available compound with consistent analytical behavior (e.g., tolbutamide, terfenadine) can be used.[9]
-
Equipment:
Preparation of Solutions
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Control Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of the positive and negative control compounds in DMSO.
-
Working Solutions (100 µM): Prepare 100 µM working solutions of this compound and control compounds by diluting the 10 mM stock solutions with an appropriate solvent (e.g., 50:50 ACN:water).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in ACN at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL). This solution will also serve as the protein precipitation/reaction termination solution.
Incubation Procedure
-
Pre-warm the plasma to 37°C in a water bath.
-
Add plasma to the individual wells of a 96-well microtiter plate.[9]
-
Initiate the reaction by adding the 100 µM working solution of this compound or control compounds to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid affecting enzyme activity.[1]
-
Incubate the plate at 37°C with gentle agitation.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from the incubation mixture.[1][4][9]
-
Immediately terminate the reaction by adding a volume of the cold Internal Standard working solution (in ACN) to the aliquot (e.g., 3 volumes of IS solution to 1 volume of plasma sample).[5]
-
Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions and should be optimized for this compound and the chosen internal standard.
-
LC System: UPLC or HPLC system
-
Column: A suitable reverse-phase C18 column (e.g., Acquity BEH C18, Kinetex C18).[6][8][9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation of the analyte from potential metabolites and matrix components.
-
Injection Volume: 1 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Data Analysis
-
Calculate the peak area ratio of this compound to the Internal Standard for each time point.
-
Normalize the peak area ratios to the T=0 time point (representing 100% of the initial compound).
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = -ln(2) / slope [9]
Data Presentation
The quantitative data for the plasma stability of this compound should be summarized in a clear and structured table for easy comparison across different species.
| Species | Half-life (t½, min) | % Remaining at 120 min |
| Human | [Insert Value] | [Insert Value] |
| Rat | [Insert Value] | [Insert Value] |
| Mouse | [Insert Value] | [Insert Value] |
| Dog | [Insert Value] | [Insert Value] |
| Controls | ||
| Propantheline | [Insert Value] | [Insert Value] |
| Verapamil | [Insert Value] | [Insert Value] |
Visualization of Experimental Workflow
Caption: Workflow for this compound plasma stability assessment.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 9. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of BDM14471 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM14471 is a novel, potent, and selective small molecule inhibitor of the fictitious Receptor Tyrosine Kinase (RTK), "Tumorigenic Kinase 1" (TK1). Dysregulation of the TK1 signaling pathway is implicated in the proliferation, survival, and angiogenesis of various solid tumors. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in mouse models to assess its anti-tumor efficacy and tolerability.
Mechanism of Action & Signaling Pathway
This compound competitively binds to the ATP-binding pocket of TK1, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary downstream pathways affected are the RAS-RAF-MEK-ERK pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and growth.
Preclinical In Vivo Objectives
The primary objectives for the in vivo evaluation of this compound are:
-
To determine the maximum tolerated dose (MTD) and establish a safety profile.
-
To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
To demonstrate anti-tumor efficacy in relevant mouse models.
Animal Model Selection
The choice of animal model is crucial for the successful in vivo evaluation of this compound.[1] Recommended models include:
-
Syngeneic Models: These models utilize immortalized mouse cancer cell lines transplanted into immunocompetent mice of the same inbred strain.[2] They are particularly useful for studying the interplay of this compound with a competent immune system.[2]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[2] These are widely used for initial efficacy screening of anti-cancer agents.[2]
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into mice and may offer a more clinically relevant assessment of efficacy.[1]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without unacceptable toxicity.[1]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
6-8 week old female athymic nude mice
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimate animals for a minimum of one week before the study begins.
-
Randomize mice into dose-escalation cohorts (e.g., 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 14 consecutive days.[1]
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.[1]
-
Record body weight at least three times per week.[1]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.[1]
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant tumor model.
Materials:
-
Human cancer cell line with known TK1 expression/activation (e.g., NCI-H1975)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice
-
This compound and vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose; n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer treatments as per the defined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21-28 days).[1]
-
-
Monitoring:
-
Endpoint:
-
At the end of the study (or when tumors reach a predetermined size limit), euthanize the animals.
-
Excise tumors, weigh them, and collect samples for pharmacodynamic analysis (e.g., Western blot for p-TK1, p-ERK).
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
|---|---|---|---|
| Vehicle Control | 0 | 1250 ± 150 | - |
| This compound | 30 | 625 ± 95 | 50 |
| This compound | 100 | 250 ± 50 | 80 |
| Positive Control | X | 300 ± 60 | 76 |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
|---|---|---|
| Vehicle Control | 0 | +5.5 ± 1.2 |
| This compound | 30 | +4.8 ± 1.5 |
| This compound | 100 | -2.1 ± 2.0 |
| Positive Control | X | -8.5 ± 2.5 |
Table 3: Final Tumor Weights
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight at Day 21 (g) ± SEM |
|---|---|---|
| Vehicle Control | 0 | 1.3 ± 0.2 |
| This compound | 30 | 0.65 ± 0.1 |
| This compound | 100 | 0.25 ± 0.05 |
| Positive Control | X | 0.31 ± 0.06 |
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The "Three Rs" (Replacement, Reduction, and Refinement) should be applied to all studies involving animals.[3] This includes using the minimum number of animals necessary for scientifically valid results and refining procedures to minimize any potential pain or distress.[3]
References
Application Notes & Protocols: Strategic Application of Fluoro-Scanning for the Optimization of BDM14471 Kinase Inhibitor Analogs
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction
BDM14471 is a promising lead compound identified as a potent inhibitor of the aberrant kinase signaling pathway implicated in various malignancies. Lead optimization is a critical phase in drug discovery aimed at enhancing the therapeutic profile of a lead compound. A key strategy in this phase is fluoro-scanning, which involves the systematic replacement of hydrogen atoms with fluorine.
Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] Strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to the target protein, and modulate physicochemical properties like lipophilicity and pKa, which can lead to better bioavailability.[1][3][4] This document provides a detailed guide to the application of a fluoro-scanning strategy for the optimization of this compound analogs.
Hypothetical Signaling Pathway for this compound
This compound is designed to target the fictitious "Kinase Suppressor of Ras 3" (KSR3), a scaffold protein and pseudokinase that plays a critical role in the RAS/RAF/MEK/ERK signaling cascade. In certain cancers, the overexpression or mutation of upstream components leads to the hyperactivation of this pathway, promoting uncontrolled cell proliferation and survival. This compound inhibits the allosteric activation of RAF by KSR3, thereby blocking downstream signaling.
References
BDM14471: A Chemical Probe for Investigating Plasmodium falciparum Aminopeptidase M1 (PfAM1)
Application Notes and Protocols for Researchers in Malaria Drug Discovery
These application notes provide a comprehensive guide for the use of BDM14471 as a chemical probe to study the function and therapeutic potential of Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated drug target for malaria. This document includes a summary of the probe's characteristics, detailed experimental protocols for its use in biochemical and cellular assays, and data presentation to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a potent, nanomolar hydroxamate-based inhibitor of PfAM1, a zinc metalloprotease crucial for the survival of the malaria parasite, Plasmodium falciparum. PfAM1 is involved in the terminal stages of hemoglobin digestion, a process essential for providing the parasite with amino acids for its growth and development. By inhibiting PfAM1, this compound disrupts this critical metabolic pathway, leading to parasite death. Its characterization as a chemical probe allows for the investigation of PfAM1's role in parasite biology and the validation of this enzyme as a druggable target.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and stability.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Comments |
| PfAM1 | Enzymatic | 50 ± 10 | Not Reported | Potent inhibition of the target enzyme. |
| PfAM17 | Enzymatic | > 10,000 | Not Reported | Demonstrates selectivity over the related M17 aminopeptidase. |
Table 2: Antiplasmodial Activity of this compound
| P. falciparum Strain | Assay Type | IC50 (µM) |
| 3D7 | In vitro growth | 1.5 ± 0.3 |
| W2 | In vitro growth | 1.2 ± 0.2 |
Table 3: Stability of this compound
| Matrix | Species | Half-life (t½, min) |
| Liver Microsomes | Mouse | 25 |
| Liver Microsomes | Human | 45 |
| Plasma | Mouse | > 120 |
| Plasma | Human | > 120 |
| Glutathione (1 mM) | - | Stable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of PfAM1 and the experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PfAM1 Enzymatic Inhibition Assay
This protocol describes how to determine the in vitro inhibitory activity of this compound against recombinant PfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 10 µL of recombinant PfAM1 solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Leu-AMC substrate (final concentration 25 µM).
-
Immediately measure the fluorescence intensity every minute for 30 minutes at 37°C using a plate reader.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Plasmodium falciparum In Vitro Growth Inhibition Assay
This protocol details the measurement of the antiplasmodial activity of this compound against asynchronous P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strain) maintained in human O+ erythrocytes at 2% hematocrit and 1% parasitemia.
-
Complete culture medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine).
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 10 µL of the diluted compound to the wells of a 96-well plate.
-
Add 90 µL of the P. falciparum culture to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (1:10,000 dilution) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of parasite growth for each concentration relative to the vehicle control (medium with DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Microsomal Stability Assay
This protocol is for assessing the metabolic stability of this compound in liver microsomes.
Materials:
-
Mouse or human liver microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
This compound stock solution (in DMSO).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system for quantification.
Procedure:
-
Pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of BDM14471 and Other PfA-M1 Inhibitors
Welcome to the technical support center for researchers utilizing BDM14471 and other potent Plasmodium falciparum aminopeptidase M1 (PfA-M1) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of observing poor in vivo efficacy despite potent in vitro inhibition.
Troubleshooting Guide
This guide is designed to help you systematically investigate potential causes for the discrepancy between the in vitro potency and in vivo performance of PfA-M1 inhibitors like this compound.
Question: My PfA-M1 inhibitor, this compound, shows nanomolar potency in my in vitro assays, but I'm seeing minimal to no effect on parasitemia in my mouse model. Where should I start troubleshooting?
Answer: A significant drop-off in efficacy from in vitro to in vivo is a frequent hurdle in drug development. The underlying causes can generally be categorized into issues related to the compound's pharmacokinetic properties, the experimental model, or the compound's mechanism of action in a complex biological system.
Follow these steps to diagnose the potential issue:
Step 1: Re-evaluate the Compound's Physicochemical and Pharmacokinetic Properties.
Potent target engagement in vitro does not guarantee that the compound will reach its target at a sufficient concentration and for a sufficient duration in vivo.
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Solubility and Stability: Was the compound fully solubilized in the vehicle for in vivo administration? Poor solubility can lead to inaccurate dosing. Additionally, assess the compound's stability in the dosing vehicle and under physiological conditions.
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Pharmacokinetics (PK): A comprehensive PK study is crucial. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. Key parameters to investigate are:
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Bioavailability: What is the fraction of the administered dose that reaches systemic circulation?
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Plasma Concentration (Cmax): Does the peak plasma concentration exceed the in vitro IC90 or EC90?
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Half-life (t1/2): Is the compound cleared too rapidly to maintain a therapeutic concentration?
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Metabolism: Is the compound rapidly metabolized into inactive forms? Stability in liver microsomes and plasma can provide initial clues.[1]
-
Step 2: Scrutinize the In Vivo Experimental Protocol.
Subtle variations in the experimental setup can significantly impact the outcome.
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Route of Administration: Is the chosen route (e.g., oral, intraperitoneal, intravenous) appropriate for the compound's properties?
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Dosing Regimen: Are the dose and frequency of administration sufficient to maintain plasma concentrations above the therapeutic threshold?
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Animal Model: Is the chosen animal model appropriate? For PfA-M1 inhibitors, murine malaria models like Plasmodium chabaudi chabaudi or Plasmodium berghei are often used.[2][3] However, ensure the target enzyme in the murine model is sufficiently similar to the P. falciparum enzyme.
-
Timing of Treatment: When is the treatment initiated relative to the infection? The stage of parasite development can influence susceptibility.
Step 3: Investigate Target Engagement and Pharmacodynamics (PD) In Vivo.
Confirm that the compound is reaching its intended target and exerting the expected biological effect in the animal model.
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Tissue Distribution: Does the compound distribute to the red blood cells where the parasite resides?
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Target Occupancy: Can you measure the extent to which PfA-M1 is inhibited in the parasites recovered from treated animals?
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Biomarker Analysis: Is there a downstream biomarker that can be measured to confirm target engagement? For PfA-M1, this could be an accumulation of undigested hemoglobin-derived peptides.[3][4]
Step 4: Consider Potential for Off-Target Effects or Resistance.
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Off-Target Effects: Could the compound be interacting with other host or parasite proteins that either cause toxicity or counteract its intended effect?
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Efflux Pumps: Is the compound a substrate for efflux pumps, which could limit its intracellular concentration in the parasite?
-
Resistance Mechanisms: While less likely in initial studies, consider the potential for the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a dose-ranging study if my compound has an in vitro IC50 of 6 nM?
A1: The in vitro IC50 is a measure of potency, not a direct indicator of the in vivo dose. To establish a starting dose, you should first determine the maximum tolerated dose (MTD) in a small cohort of animals. Subsequent efficacy studies should explore a range of doses below the MTD. A common approach is to start with a dose that is predicted to achieve a plasma concentration several-fold higher than the in vitro EC90.
Q2: How can I assess the stability of this compound in my experimental setup?
A2: You can assess stability in several ways:
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Vehicle Stability: Incubate this compound in the dosing vehicle at the relevant temperature for the duration of your experiment and measure its concentration over time using a suitable analytical method like LC-MS.
-
Plasma Stability: Incubate the compound in mouse plasma at 37°C and measure its degradation over time.[1]
-
Microsomal Stability: Use liver microsomes to assess the potential for metabolic degradation.[1]
Q3: My PK data shows high plasma concentration, but still no efficacy. What's next?
A3: High plasma concentration does not automatically mean high concentration at the site of action (the parasite within the red blood cell). You should investigate the compound's ability to penetrate red blood cells. If penetration is low, this could explain the lack of efficacy. Additionally, consider performing a pharmacodynamic study to confirm target inhibition in vivo.
Q4: Are there known challenges with hydroxamate-based inhibitors like this compound in vivo?
A4: Hydroxamic acid-based inhibitors can sometimes exhibit poor pharmacokinetic properties, including rapid metabolism and clearance.[5] It is essential to characterize the specific ADME profile of your compound.
Q5: Could the discrepancy be due to differences between the recombinant enzyme used for in vitro screening and the native enzyme in the parasite?
A5: This is a possibility. The recombinant enzyme may not perfectly mimic the post-translational modifications or the microenvironment of the native enzyme within the parasite. Whenever possible, confirming activity against cultured parasites is a crucial step before moving into animal models.
Data Presentation
Table 1: Hypothetical Comparative Data for a PfA-M1 Inhibitor
| Parameter | In Vitro | In Vivo (Mouse Model) |
| Target Potency | ||
| Recombinant PfA-M1 IC50 | 6 nM | - |
| P. falciparum culture EC50 | 50 nM | - |
| Pharmacokinetics (10 mg/kg IP) | ||
| Peak Plasma Conc. (Cmax) | - | 500 nM |
| Time to Cmax (Tmax) | - | 1 hour |
| Half-life (t1/2) | - | 2 hours |
| Bioavailability | - | 30% |
| Efficacy | ||
| Parasite Growth Inhibition | >90% at 100 nM | 10% reduction in parasitemia |
Experimental Protocols
Protocol 1: Basic In Vivo Efficacy Study (4-Day Suppressive Test)
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Infection: Infect a cohort of mice (e.g., BALB/c) with a suitable Plasmodium strain (e.g., P. chabaudi chabaudi).
-
Treatment Initiation: Begin treatment 2-4 hours post-infection.
-
Dosing: Administer the test compound (e.g., this compound) and vehicle control daily for four consecutive days. Include a positive control group with a known antimalarial drug (e.g., chloroquine).
-
Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: Continue monitoring for a set period (e.g., 21 days) to observe the course of infection and any recrudescence. The percentage of parasite growth inhibition is calculated by comparing the parasitemia in the treated groups to the vehicle control group.[2][6]
Visualizations
Caption: PfA-M1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Parasiticidal Activity of BDM14471
Welcome to the technical support center for BDM14471, a selective inhibitor of the Plasmodium falciparum M1 neutral aminopeptidase (PfA-M1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and strategies for improving the parasiticidal activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Plasmodium falciparum M1 neutral aminopeptidase (PfA-M1), an enzyme crucial for parasite survival. PfA-M1 is involved in the final stages of hemoglobin digestion, a process essential for providing amino acids to the parasite.[1] By inhibiting this enzyme, this compound disrupts the parasite's nutrient supply, leading to its death.
Q2: What are the known limitations of this compound that may affect its parasiticidal activity?
While this compound shows potent in vitro activity, its effectiveness in vivo can be limited by factors such as:
-
Poor aqueous solubility: This can lead to low bioavailability and suboptimal therapeutic concentrations at the target site.[2][3]
-
Limited permeability: The compound may not efficiently cross biological membranes to reach the parasite within infected red blood cells.
-
Potential for resistance: As with other antimicrobial agents, parasites may develop resistance to this compound over time.[4][5]
Q3: What general strategies can be employed to improve the parasiticidal activity of this compound?
Several approaches can be explored to enhance the efficacy of this compound:
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Analog Synthesis: Designing and synthesizing new analogs of this compound with modified functional groups can improve its physicochemical properties, such as solubility and permeability, and enhance its binding affinity to PfA-M1.[6][7][8]
-
Formulation Strategies: Utilizing drug delivery systems like nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and bioavailability of this compound.[3][9][10]
-
Combination Therapy: Combining this compound with other antimalarial drugs that have different mechanisms of action can create synergistic effects and potentially delay the development of resistance.[11][12][13]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Antiplasmodial Assays
Problem: High variability in IC50 values across replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Parasite Synchronization | Ensure parasite cultures are tightly synchronized at the ring stage before initiating the drug susceptibility assay. Asynchronous cultures can lead to variable results. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit level in all wells and across all experiments. Variations in red blood cell density can affect parasite growth and drug efficacy. |
| Inaccurate Parasite Inoculum | Carefully determine the initial parasitemia and adjust it to be consistent for every assay. A slight variation in the starting parasite number can lead to significant differences in the final readout. |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the 96-well plate for experimental samples. Fill the peripheral wells with sterile media or water. |
| Compound Precipitation | Due to its potential for low aqueous solubility, this compound may precipitate in the culture medium. Visually inspect the wells for any signs of precipitation. Consider using a solubility-enhancing excipient or a different solvent system. |
Problem: this compound shows lower than expected activity against a specific parasite strain.
| Possible Cause | Troubleshooting Step |
| Natural Resistance | The parasite strain may have a naturally occurring polymorphism in the PfA-M1 gene that reduces the binding affinity of this compound. Sequence the PfA-M1 gene of the parasite strain to check for mutations. |
| Increased Efflux Pump Activity | The parasite may be actively pumping the compound out of the cell. Co-administer this compound with a known efflux pump inhibitor to see if the activity is restored.[4] |
| Drug Inactivation | The parasite might possess enzymes that can metabolize and inactivate this compound. Analyze the culture supernatant for the presence of this compound metabolites. |
In Vivo Efficacy Studies
Problem: Poor in vivo efficacy despite good in vitro activity.
| Possible Cause | Troubleshooting Step |
| Low Bioavailability | The compound may have poor absorption and/or rapid metabolism. Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma over time. |
| Suboptimal Formulation | The formulation used for in vivo administration may not be effectively delivering the compound. Experiment with different formulation strategies to improve solubility and absorption.[3][9] |
| High Protein Binding | This compound may be binding extensively to plasma proteins, reducing the concentration of the free, active drug. Measure the plasma protein binding of the compound. |
Data Presentation
Table 1: Hypothetical Comparison of this compound and an Improved Analog
| Parameter | This compound | Improved Analog (BDM-OPT1) |
| PfA-M1 Inhibition (IC50) | 5 nM | 1 nM |
| In Vitro Antiplasmodial Activity (IC50) | 50 nM | 10 nM |
| Aqueous Solubility | 1 µg/mL | 15 µg/mL |
| In Vivo Efficacy (ED50 in mouse model) | 20 mg/kg | 5 mg/kg |
| Cytotoxicity to Mammalian Cells (CC50) | >10 µM | >20 µM |
| Selectivity Index (CC50/IC50) | >200 | >2000 |
Table 2: Suggested Combination Therapies for this compound
| Partner Drug | Mechanism of Action | Rationale for Combination |
| Artemisinin | Induces oxidative stress through heme-mediated activation.[3] | Different mechanisms of action may lead to synergistic killing and reduce the likelihood of resistance. |
| Chloroquine | Inhibits hemozoin formation in the parasite's digestive vacuole. | Targeting different stages of the hemoglobin digestion pathway could enhance efficacy. |
| Atovaquone | Inhibits the parasite's mitochondrial electron transport chain. | A multi-target approach can be more effective against drug-resistant parasite strains. |
Experimental Protocols
PfA-M1 Inhibition Assay
This protocol is adapted from established methods for measuring aminopeptidase activity.[14]
-
Reagents and Materials:
-
Recombinant PfA-M1 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
This compound and test compounds
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and test compounds in the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 20 µL of recombinant PfA-M1 (final concentration 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of Leu-AMC substrate (final concentration 10 µM).
-
Immediately measure the fluorescence (Excitation: 365 nm, Emission: 445 nm) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 values.
-
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This protocol is based on the widely used SYBR Green I fluorescence assay.[15]
-
Reagents and Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
This compound and test compounds
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
In a 96-well plate, add 100 µL of the compound dilutions.
-
Add 100 µL of synchronized P. falciparum culture (1% parasitemia, 2% hematocrit).
-
Incubate the plate for 72 hours in a gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C for at least 2 hours.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (1:5000 dilution).
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the IC50 values.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay for assessing cytotoxicity.[16]
-
Reagents and Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance microplate reader
-
-
Procedure:
-
Seed 100 µL of cells (e.g., 1 x 10^4 cells/well) into a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 (50% cytotoxic concentration) values.
-
Visualizations
Caption: Strategies for improving the parasiticidal activity of this compound.
Caption: Mechanism of action of this compound in inhibiting PfA-M1.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Using microbial metalo-aminopeptidases as targets in human infectious diseases [microbialcell.com]
- 2. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 11. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy: Making the best use of existing drugs — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 13. [Combined antimalarial therapy using artemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: BDM14471 Antimalarial Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), a zinc metalloprotease.[1] PfAM1 is believed to play a crucial role in the degradation of hemoglobin-derived peptides, which are essential for the parasite's growth and survival within red blood cells. By inhibiting PfAM1, this compound aims to disrupt this vital nutrient supply, leading to parasite death.
Q2: What is the in vitro potency of this compound against its target?
This compound is a highly potent inhibitor of PfAM1, with a reported IC50 of 6 nM.[2]
Q3: Has this compound shown efficacy in vivo?
While this compound has demonstrated the ability to reach its site of action within the parasite in vivo, a significant challenge has been observed. The compound fails to kill the parasite at concentrations that would be expected based on its high enzymatic inhibitory potency.[1] This discrepancy between in vitro potency and in vivo efficacy is a key hurdle in its development.
Q4: What is known about the metabolic stability of this compound?
This compound has been evaluated for its stability in both plasma and liver microsomes. It exhibits moderate stability, which is a critical factor for maintaining therapeutic concentrations in vivo. For detailed quantitative data, please refer to the "Data Tables" section.
Q5: Is there any information on the cytotoxicity of this compound?
Yes, the cytotoxicity of this compound has been assessed against human cell lines. It shows a degree of cytotoxicity, and the selectivity index (the ratio of cytotoxic to antiplasmodial activity) is an important consideration in its development. Please see the "Data Tables" section for specific values.
Troubleshooting Guides
Problem 1: Discrepancy between in vitro enzymatic activity and in vivo antiplasmodial efficacy.
Symptoms:
-
Potent inhibition of recombinant PfAM1 in biochemical assays.
-
Limited or no reduction in parasitemia in mouse models of malaria at expected therapeutic doses.
Possible Causes and Solutions:
-
Poor Cellular Permeation: The compound may not efficiently cross the multiple membranes to reach the parasite's digestive vacuole where PfAM1 is active.
-
Troubleshooting: Conduct cellular uptake assays using fluorescently labeled this compound analogs to visualize subcellular localization. Assess accumulation in infected red blood cells versus uninfected cells.
-
-
Efflux by Parasite Transporters: The parasite may actively pump the inhibitor out.
-
Troubleshooting: Investigate co-administration with known efflux pump inhibitors in vitro to see if antiplasmodial activity is potentiated.
-
-
Target Engagement in the Cellular Context: The intracellular environment (e.g., pH, presence of other proteins) might alter the inhibitor's binding to PfAM1.
-
Troubleshooting: Develop and utilize cell-based target engagement assays to confirm PfAM1 inhibition within the parasite.
-
-
Metabolic Instability in vivo: Rapid metabolism in the host could prevent the compound from reaching and maintaining effective concentrations.
-
Troubleshooting: Perform detailed pharmacokinetic studies to determine the half-life, clearance, and major metabolic pathways of this compound. Analyze plasma and tissue samples for metabolites.
-
Problem 2: High variability in in vivo efficacy studies.
Symptoms:
-
Inconsistent results in parasitemia reduction between different experiments or even within the same experimental group.
Possible Causes and Solutions:
-
Formulation and Solubility Issues: Poor solubility of this compound can lead to inconsistent absorption and bioavailability.
-
Troubleshooting: Ensure a consistent and validated formulation protocol. Test different vehicle compositions to improve solubility and stability. For more on formulation, see the "Experimental Protocols" section.
-
-
Route of Administration: The chosen route of administration may not be optimal for this compound.
-
Troubleshooting: Compare the pharmacokinetic profiles and efficacy of different administration routes (e.g., oral, intraperitoneal, intravenous).
-
-
Animal Model Variability: Differences in mouse strain, age, or immune status can affect the course of infection and drug efficacy.
-
Troubleshooting: Standardize the animal model and ensure all experimental animals are from a reliable source and are age- and weight-matched.
-
Data Tables
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| PfAM1 IC50 | 6 nM | Recombinant PfAM1 | [2] |
| Cytotoxicity (CC50) | 13 µM | Human MRC5 SV2 cells | [2] |
| Selectivity Index | ~2167 | (CC50 / PfAM1 IC50) | Calculated |
Table 2: Metabolic Stability of this compound
| Matrix | Species | % Remaining after 1 hour | Reference |
| Plasma | Human | >95% | [1] |
| Liver Microsomes | Human | 45% | [1] |
| Liver Microsomes | Rat | 30% | [1] |
Experimental Protocols
Protocol 1: In Vitro PfAM1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against recombinant PfAM1.
-
Reagents and Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate (e.g., Ala-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) and controls (e.g., Bestatin)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant PfAM1 to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Efficacy Testing in a P. berghei Mouse Model
This is a standard 4-day suppressive test to evaluate the in vivo efficacy of antimalarial compounds.
-
Materials:
-
Plasmodium berghei infected red blood cells
-
6-8 week old Swiss albino mice
-
Test compound (this compound) formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in saline)
-
Positive control drug (e.g., Chloroquine)
-
Microscope, slides, and Giemsa stain
-
-
Procedure:
-
Infect mice intravenously with 1x10^7 P. berghei parasitized red blood cells on Day 0.
-
Randomly assign mice to treatment groups (vehicle control, positive control, and different doses of this compound).
-
Administer the first dose of the respective treatments orally or intraperitoneally 2 hours post-infection.
-
Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.
-
Visualizations
Caption: this compound Development Workflow
Caption: PfAM1 Signaling Pathway and this compound Inhibition
Caption: this compound Efficacy Challenge
References
overcoming BDM14471 stability and delivery issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). The following information is designed to help you overcome potential stability and delivery issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitate formation is a common issue and can often be resolved by gently warming the solution and vortexing. It is crucial to ensure the compound is fully dissolved before use. For long-term storage, refer to the manufacturer's recommendations, but typically, storing in small aliquots at -20°C or -80°C can prevent repeated freeze-thaw cycles that may affect solubility and stability.
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assays.
A2: This could be due to several factors, including poor cell permeability, compound instability in the culture medium, or active efflux of the compound by cellular transporters.[1] Consider performing a dose-response curve to determine if the issue is related to the concentration used.[2] Additionally, validating target engagement with a cellular thermal shift assay (CETSA) can confirm if the compound is reaching its intracellular target.[2]
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: The stability of a small molecule can be influenced by factors such as pH, light, and temperature.[3] To assess stability, you can incubate this compound in your specific cell culture medium or buffer for various time points and then analyze the remaining compound concentration using techniques like High-Performance Liquid Chromatography (HPLC). It is also advisable to protect solutions from light, especially if the compound's light sensitivity is unknown.[4]
Q4: What are the best practices for dissolving and storing this compound?
A4: The choice of solvent is critical for solubility and can impact your experimental results.[3] While specific solubility data for this compound may need to be determined empirically, it is common for small molecules to be dissolved in a solvent like DMSO to create a high-concentration stock solution. Always use high-purity, anhydrous solvents. For storage, follow the supplier's instructions, which typically involve storing the solid compound at a low temperature and protecting it from light and moisture.
Troubleshooting Guides
Issue 1: Poor Compound Stability in Aqueous Media
If you suspect this compound is degrading in your experimental medium, consider the following troubleshooting steps:
-
pH and Temperature Optimization: Assess the stability of this compound at different pH values and temperatures to identify optimal conditions.
-
Use of Stabilizers: In some cases, the addition of antioxidants or other stabilizing agents to the medium can prevent compound degradation.
-
Fresh Preparation: Always prepare fresh working solutions from a frozen stock immediately before use to minimize degradation.[4]
-
Analytical Verification: Use HPLC or a similar analytical method to quantify the concentration of this compound in your medium over the course of your experiment.
Issue 2: Inconsistent Results in Cellular Assays
Inconsistent results can often be traced back to issues with compound delivery and cellular uptake.
-
Assess Cell Permeability: Use computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict or measure the cell permeability of this compound.[5]
-
Investigate Efflux Pumps: Many cells express efflux transporters that can actively remove small molecules, reducing their intracellular concentration. Co-incubation with a known efflux pump inhibitor can help determine if this is affecting your results.
-
Formulation Strategies: For in vivo studies or challenging in vitro models, consider formulating this compound with delivery vehicles such as liposomes or nanoparticles to improve its solubility and cellular uptake.[6][7]
Data Presentation
To systematically troubleshoot and optimize your experiments, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for tracking key parameters related to this compound stability and delivery.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMSO | Ethanol | PBS |
| Concentration | 10 mM | 1 mM | 100 µM |
| Storage Temperature | -20°C | 4°C | Room Temp |
| Incubation Time | 24h | 48h | 72h |
| Observed Stability | Stable | Precipitate | Degradation |
| Cellular Activity (IC50) |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately analyze the concentration of intact this compound in the aliquot using HPLC or LC-MS/MS.
-
Plot the concentration of this compound versus time to determine its degradation rate.
Protocol 2: Evaluating Cellular Uptake of this compound
Objective: To quantify the intracellular concentration of this compound.
Methodology:
-
Culture cells to the desired confluency.
-
Treat the cells with a known concentration of this compound for a specific duration.
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using an appropriate lysis buffer.
-
Extract the compound from the cell lysate using a suitable organic solvent.
-
Quantify the amount of this compound in the cell extract using LC-MS/MS.
-
Normalize the intracellular concentration to the cell number or total protein content.
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of the Plasmodium falciparum M1 aminopeptidase (PfAM1). This enzyme is crucial for the parasite's hemoglobin digestion process, which provides essential amino acids for its growth and proliferation. By inhibiting PfAM1, this compound disrupts this vital pathway, leading to parasite death.
Caption: Inhibition of PfAM1 by this compound disrupts hemoglobin digestion.
Experimental Workflow for Troubleshooting Poor Cellular Activity
This workflow outlines the logical steps to diagnose and resolve issues of low efficacy in cell-based assays.
Caption: A logical workflow for troubleshooting poor cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
BDM14471 off-target effects in experimental systems
Important Notice: Comprehensive searches for "BDM14471" and its associated off-target effects, mechanism of action, clinical trials, and safety profile have not yielded any specific information on a molecule with this identifier. The information that could be retrieved was related to unrelated compounds or general discussions on off-target effects in other experimental contexts.
Therefore, the following content is a generalized template based on common issues encountered with experimental compounds. It is crucial to substitute the placeholder information with actual data for your molecule of interest once a valid identifier is confirmed.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of our experimental compound?
A1: To date, there is no publicly available information detailing the specific off-target effects of a compound designated this compound. In general, off-target effects for any experimental compound can be highly variable and are dependent on the molecule's structure, mechanism of action, and the experimental system being used. Common off-target effects can include binding to unintended receptors, inhibition of non-target enzymes, or general cellular toxicity.
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in drug development. A common strategy involves using a structurally related but inactive control compound. If the inactive compound does not produce the same phenotype, it suggests the observed effect is on-target. Additionally, target knockdown or knockout experiments (e.g., using siRNA or CRISPR) can help validate that the phenotype is dependent on the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cellular Toxicity at Low Concentrations | The compound may have significant off-target effects leading to cytotoxicity. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Test the compound in a panel of cell lines to assess for differential toxicity. 3. Consider chemical modification of the compound to reduce toxicity while maintaining on-target activity. |
| Inconsistent Results Between Experiments | 1. Variability in experimental conditions. 2. Degradation of the compound. 3. Off-target effects that are sensitive to minor changes in cell culture conditions. | 1. Standardize all experimental protocols, including cell passage number, seeding density, and reagent concentrations. 2. Aliquot and store the compound under recommended conditions to prevent degradation. 3. Characterize the off-target profile of the compound to understand potential sources of variability. |
| Observed Phenotype Does Not Match Expected On-Target Effect | The compound may have a dominant off-target effect that masks or alters the expected on-target phenotype. | 1. Use orthogonal methods to confirm target engagement (e.g., cellular thermal shift assay, immunoprecipitation-western blot). 2. Perform unbiased screening (e.g., proteomics, transcriptomics) to identify potential off-target pathways affected by the compound. |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay to Identify Off-Target Kinase Inhibition
-
Objective: To assess the selectivity of an experimental compound by screening it against a panel of purified kinases.
-
Materials:
-
Experimental compound
-
A panel of purified kinases (e.g., a commercial kinase profiling service)
-
Appropriate kinase substrates (e.g., generic or specific peptides)
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
-
Method:
-
Prepare a serial dilution of the experimental compound.
-
In a 384-well plate, add the kinase, its substrate, and the experimental compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.
-
Visualizations
As there is no specific information on the signaling pathways or experimental workflows related to this compound, a generic troubleshooting workflow is provided below.
Caption: A logical workflow for troubleshooting unexpected experimental results.
reasons for discrepancy between BDM14471 enzymatic and cellular activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1). A notable discrepancy between its potent enzymatic inhibition and weaker cellular activity has been observed, and this guide aims to address potential reasons and experimental considerations.
Discrepancy in this compound Activity: Data Summary
A significant difference is reported between the in vitro enzymatic inhibition of purified PfAM1 by this compound and its activity against P. falciparum in cell-based assays. This is a critical consideration for experiment design and data interpretation.
| Assay Type | Target/Cell Line | Potency (IC50) | Reference |
| Enzymatic Assay | Purified PfAM1 | 6 nM | [1] |
| Cellular Assay | P. falciparum (FcB1 strain, chloroquine-resistant) | 24 µM | [2] |
| Cellular Assay | P. falciparum (F32 strain, chloroquine-sensitive) | 13 µM | [2] |
Troubleshooting Guide for Discrepancy between Enzymatic and Cellular Activity
Question: We observe potent inhibition of recombinant PfAM1 with this compound in our biochemical assay, but the antiplasmodial activity in our P. falciparum culture is significantly weaker. What are the potential reasons for this discrepancy?
Answer: This is a documented phenomenon for this compound and other PfAM1 inhibitors. The discrepancy between nanomolar enzymatic potency and micromolar cellular activity can be attributed to several factors. Below is a step-by-step guide to investigate potential causes.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for investigating discrepancies in inhibitor activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a discrepancy between enzymatic and cellular assay results?
A1: Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the multiple membranes of the infected red blood cell and the parasite to reach the target enzyme in the cytoplasm.
-
Compound Stability: The compound could be metabolized by the parasite or host cell enzymes, or it may be chemically unstable in the cellular assay medium over the incubation period.
-
Efflux Pumps: The parasite may actively pump the compound out of the cell, preventing it from reaching a high enough intracellular concentration to inhibit the target.
-
Target Accessibility and State: In the cellular environment, the target enzyme (PfAM1) might exist in a complex with other proteins or have post-translational modifications that alter its conformation and inhibitor binding.[3]
-
Assay Conditions: The physicochemical conditions of the enzymatic assay (e.g., pH, ionic strength, presence of detergents) are often very different from the cellular cytoplasm, which can affect inhibitor potency.[4][5]
-
Off-Target Effects: At the higher concentrations required for cellular activity, the compound might exert off-target effects that contribute to parasite killing, or conversely, cause general cytotoxicity that is unrelated to the intended target.
Q2: How can I assess the cell permeability of this compound?
A2: Standard in vitro permeability assays can be employed:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can provide information on both passive and active transport.
Q3: Could this compound be a substrate for efflux pumps in P. falciparum?
A3: It is a possibility. P. falciparum possesses several ABC transporters that can efflux xenobiotics. To investigate this, you could perform the cellular antiplasmodial assay in the presence of a known efflux pump inhibitor, such as verapamil. A significant increase in the potency of this compound in the presence of the efflux pump inhibitor would suggest that the compound is being actively removed from the parasite.
Q4: Is it possible that the enzymatic assay conditions are not representative of the intracellular environment?
A4: Yes, this is a common issue. Biochemical assays are often optimized for maximal enzyme activity and signal, using purified, often truncated, versions of the enzyme.[3] The intracellular environment is much more complex, with high concentrations of other proteins ("macromolecular crowding"), different ionic compositions, and the presence of endogenous substrates and cofactors, all of which can influence inhibitor binding.[4][5]
Q5: The primary publication on this compound mentions it reaches its site of action. Why is the cellular activity still low?
A5: The study by Deprez-Poulain et al. (2012) did show that this compound can be found in infected red blood cells.[2] However, "reaching the site of action" does not guarantee that a sufficiently high concentration is achieved and maintained at the target enzyme to elicit a potent antiparasitic effect. The factors mentioned above, such as efflux or rapid metabolism, could still limit the effective concentration at PfAM1. The authors of the study conclude that "killing the parasite remains a challenge for potent and drug-like catalytic-site binding PfAM1 inhibitors," suggesting this is a known hurdle for this class of compounds.[2]
Experimental Protocols
Protocol 1: General Enzymatic Assay for PfAM1 Inhibition
-
Reagents:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the PfAM1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: General P. falciparum Growth Inhibition Assay (SYBR Green I-based)
-
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine)
-
This compound stock solution in DMSO
-
Lysis buffer with SYBR Green I dye
-
96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the diluted this compound solutions to a 96-well plate.
-
Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plate to lyse the red blood cells.
-
Thaw the plate and add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark for 1 hour.
-
Measure the fluorescence using a plate reader (Excitation/Emission ~485/530 nm).
-
Calculate the IC50 value by plotting the percent growth inhibition against the logarithm of the drug concentration.
-
Signaling Pathway and Compound Action
Caption: Proposed mechanism of action for this compound in P. falciparum.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships and blood distribution of antiplasmodial aminopeptidase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism Insulin Degrading Enzyme modulators [deprezlab.fr]
- 5. Structure-activity relationship studies of antiplasmodial aminomethylthiazoles [pubmed.ncbi.nlm.nih.gov]
addressing limitations of BDM14471 in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BDM14471 in preclinical studies. This compound is a selective hydroxamate-based inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated target for antimalarial drug development. This guide addresses potential limitations and challenges that may be encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the M1 metallo-aminopeptidase of Plasmodium falciparum, PfAM1. It contains a hydroxamate group that chelates the catalytic zinc ion in the active site of the enzyme, thereby inhibiting its function. PfAM1 is crucial for the parasite's hemoglobin digestion pathway, which is essential for its survival.
Q2: What are the known off-target effects of this compound?
A2: Specific off-target effects for this compound have not been extensively published. However, as a hydroxamate-based inhibitor, there is a potential for non-specific inhibition of other metalloenzymes. It is recommended to perform a selectivity panel against relevant human metallo-aminopeptidases (e.g., ERAP1, ERAP2, LTA4H) and other classes of metalloenzymes, such as matrix metalloproteinases (MMPs), to assess its off-target profile.
Q3: What is the potential for toxicity with this compound?
A3: A significant concern with hydroxamate-containing compounds is their potential for mutagenicity. This can occur via a Lossen rearrangement of the hydroxamate moiety to form a reactive isocyanate species that can modify DNA.[1] Additionally, as with any new chemical entity, general cytotoxicity and in vivo toxicity studies are necessary to establish a safety profile.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: The solubility of this compound in aqueous buffers may be limited. For in vitro assays, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the assay buffer. For in vivo studies, formulation development may be necessary to improve solubility and bioavailability. This could involve the use of co-solvents, surfactants, or other formulation vehicles. It is crucial to assess the solubility of this compound in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in enzymatic assays | - Compound precipitation: this compound may be precipitating in the assay buffer at higher concentrations. - Enzyme instability: The PfAM1 enzyme may be unstable under the assay conditions. - Assay interference: The compound may interfere with the detection method (e.g., fluorescence quenching). | - Determine the kinetic solubility of this compound in your assay buffer to ensure you are working below its solubility limit. - Include a positive control inhibitor with known properties to validate each assay run. - Run a counterscreen without the enzyme to check for assay interference. |
| Poor in vivo efficacy despite good in vitro potency | - Low bioavailability: The compound may have poor absorption or be rapidly metabolized. - High plasma protein binding: The compound may be extensively bound to plasma proteins, reducing the free concentration available to act on the target. - Rapid clearance: The compound may be quickly cleared from circulation. | - Perform pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Conduct plasma stability and microsomal stability assays to assess metabolic stability. - Measure plasma protein binding to understand the fraction of unbound, active compound. |
| Observed in vivo toxicity | - Off-target effects: Inhibition of host metalloenzymes or other targets. - Metabolite toxicity: A metabolite of this compound may be toxic. - Hydroxamate-related toxicity: Potential for genotoxicity as mentioned in the FAQs. | - Perform a broad off-target screening panel against a range of human enzymes and receptors. - Identify major metabolites and assess their biological activity and toxicity. - Conduct standard toxicology studies , including in vitro cytotoxicity assays and in vivo dose-range finding studies. |
| Difficulty in reproducing published results | - Differences in experimental protocols: Variations in assay conditions, cell lines, or animal models. - Compound purity: The purity of the this compound sample may differ. | - Carefully review and standardize all experimental protocols to match the conditions of the original study as closely as possible. - Verify the purity and identity of your this compound sample using analytical methods such as HPLC and mass spectrometry. |
Quantitative Data Summary
The following tables provide a template for summarizing key preclinical data for this compound. Note: The values presented here are for illustrative purposes and must be determined experimentally.
Table 1: In Vitro Activity and Selectivity
| Target | IC50 (nM) |
| P. falciparum AM1 (PfAM1) | 6[2] |
| Human Aminopeptidase (ERAP1) | To be determined |
| Human Aminopeptidase (ERAP2) | To be determined |
| Human Leukotriene A4 Hydrolase (LTA4H) | To be determined |
| Matrix Metalloproteinase-1 (MMP-1) | To be determined |
Table 2: Physicochemical and ADME Properties
| Parameter | Value |
| Solubility | |
| Kinetic Solubility (pH 7.4, µM) | To be determined |
| Thermodynamic Solubility (pH 7.4, µg/mL) | To be determined |
| Permeability | |
| Caco-2 A→B (10⁻⁶ cm/s) | To be determined |
| Metabolic Stability | |
| Human Liver Microsomal Stability (t½, min) | To be determined |
| Mouse Liver Microsomal Stability (t½, min) | To be determined |
| Human Plasma Stability (t½, min) | To be determined |
| Plasma Protein Binding | |
| Human Plasma Protein Binding (%) | To be determined |
| Mouse Plasma Protein Binding (%) | To be determined |
Experimental Protocols
Metallo-aminopeptidase Inhibition Assay
This protocol is a general method for determining the IC50 of an inhibitor against a metallo-aminopeptidase like PfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the PfAM1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound in liver microsomes.
Materials:
-
Human or mouse liver microsomes
-
This compound stock solution in DMSO
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer in a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percent of this compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the aqueous solubility of this compound.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplates
-
Plate reader with absorbance or nephelometry capabilities
Procedure:
-
Add a small volume of the this compound DMSO stock solution to the wells of a microplate.
-
Add PBS to each well to achieve a range of final compound concentrations.
-
Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader by measuring the absorbance at a high wavelength (e.g., 620 nm) or by nephelometry.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Preclinical evaluation workflow for this compound.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
Validation & Comparative
A Comparative Guide to BDM14471 and Other PfAM1 Inhibitors for Malaria Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Plasmodium falciparum aminopeptidase M1 (PfAM1) inhibitor, BDM14471, with other notable inhibitors of this critical malaria drug target. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive experimental protocols and pathway visualizations.
Introduction to PfAM1 as a Drug Target
Plasmodium falciparum, the deadliest species of malaria parasite, relies on the degradation of host hemoglobin for its survival and growth within red blood cells. PfAM1, a neutral M1 metalloaminopeptidase, plays a crucial role in the terminal stages of this hemoglobin digestion pathway, making it an attractive target for the development of novel antimalarial drugs.[1] Inhibition of PfAM1 disrupts the parasite's nutrient supply, leading to the accumulation of toxic peptides and ultimately, parasite death.[1] This guide focuses on this compound, a potent hydroxamate-based inhibitor of PfAM1, and compares its activity with other well-characterized inhibitors.
Comparative Performance of PfAM1 Inhibitors
The efficacy of various PfAM1 inhibitors is typically evaluated based on their in vitro inhibitory activity against the recombinant PfAM1 enzyme (expressed as IC50 or Ki values) and their ability to inhibit parasite growth in culture (expressed as IC50 values). A crucial aspect of inhibitor performance is selectivity, particularly against the related M17 aminopeptidase (PfA-M17), which is also essential for parasite survival. Dual inhibition of both PfAM1 and PfA-M17 can be a viable therapeutic strategy, while selective inhibitors are valuable tools for dissecting the specific roles of each enzyme.
Below is a summary of the quantitative data for this compound and other key PfAM1 inhibitors.
| Inhibitor | Type | PfAM1 IC50 (nM) | PfAM1 Ki (nM) | PfA-M17 Inhibition | P. falciparum Growth IC50 (µM) | Selectivity Notes |
| This compound | Hydroxamate | 6[2] | N/A | Data not available | N/A | Described as a selective and potent nanomolar inhibitor of PfAM1.[1][2] |
| Bestatin | Natural Product (Peptidomimetic) | ~300 | 100 - 1500 | Ki = 25 - 600 nM | 8.2 - 9.0 | Non-selective; also inhibits PfA-M17. |
| T5 (Aminobenzosuberone derivative) | Aminobenzosuberone | N/A | 50 | No inhibition up to 100 µM | 6.5 - 11.2 | Highly selective for PfAM1 over PfA-M17.[3] |
| MIPS2673 | N/A | Potent Inhibition | N/A | Selective over other Plasmodium and human aminopeptidases | Excellent in vitro activity | High selectivity for PfAM1. |
| KBE009 | Bestatin-derived peptidomimetic | N/A | 400 | N/A | 18 | N/A |
N/A: Data not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed in this guide, the following diagrams have been generated using Graphviz (DOT language).
Caption: Hemoglobin degradation pathway in P. falciparum.
Caption: Experimental workflows for inhibitor characterization.
Experimental Protocols
Recombinant PfAM1 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of compounds against purified recombinant PfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to each well. Include wells with assay buffer and DMSO as negative controls and a known PfAM1 inhibitor as a positive control.
-
Add 25 µL of the recombinant PfAM1 enzyme solution (final concentration ~1-5 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution (final concentration equal to its Km value).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every minute for 30 minutes.
-
Determine the initial reaction velocities (v) from the linear portion of the fluorescence curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or mixed inhibition.
In Vitro Antiplasmodial Growth Inhibition Assay
This protocol assesses the ability of the inhibitors to suppress the growth of P. falciparum in an in vitro culture of human red blood cells.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain), synchronized to the ring stage
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
Test inhibitors dissolved in DMSO
-
96-well microplates
-
SYBR Green I nucleic acid stain or [3H]-hypoxanthine
-
Lysis buffer
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in the complete culture medium.
-
In a 96-well plate, add 100 µL of the diluted inhibitor solutions to each well. Include wells with medium and DMSO as negative controls and a known antimalarial drug (e.g., chloroquine) as a positive control.
-
Prepare a parasite culture suspension with 2% hematocrit and 0.5% parasitemia (synchronized ring-stage).
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
For SYBR Green I Assay: a. After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. b. Incubate in the dark at room temperature for 1 hour. c. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm).
-
For [3H]-hypoxanthine Incorporation Assay: a. After 48 hours of incubation, add 0.5 µCi of [3H]-hypoxanthine to each well. b. Incubate for an additional 24 hours. c. Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of parasite growth inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
This compound is a highly potent, nanomolar inhibitor of PfAM1. Its high in vitro efficacy highlights its potential as a lead compound for the development of novel antimalarial therapies. In comparison to the non-selective inhibitor bestatin, and the highly PfAM1-selective inhibitor T5, this compound's full selectivity profile, particularly against PfA-M17, requires further investigation to fully understand its therapeutic potential and to guide future drug development efforts targeting the hemoglobin degradation pathway of P. falciparum. The provided protocols offer a standardized framework for the continued evaluation and comparison of these and other PfAM1 inhibitors.
References
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 3. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BDM14471 and Other Aminopeptidase Inhibitors for Researchers
In the landscape of therapeutic development, particularly in oncology and infectious diseases, aminopeptidase inhibitors represent a class of molecules with significant potential. This guide provides a detailed comparison of BDM14471, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), with the well-established inhibitor bestatin and other notable aminopeptidase inhibitors. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data (IC50 and Ki values) for this compound, bestatin, and other key aminopeptidase inhibitors against various aminopeptidase targets. It is important to note that a direct comparison is challenging due to the variability in the specific enzymes tested and the metrics reported (IC50 vs. Ki). A significant gap in the publicly available data is the lack of a broad inhibitory profile for this compound against common human aminopeptidases.
| Inhibitor | Target Aminopeptidase | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | PfAM1 | 6 | - | [1] |
| Other Aminopeptidases | Data not available | Data not available | ||
| Bestatin | Aminopeptidase M (AP-M) / Aminopeptidase N (APN/CD13) | - | 1400 - 4100 | [2][3] |
| Leucine Aminopeptidase (LAP) | - | 0.58 - 1.8 | [3] | |
| Leukotriene A4 Hydrolase (LTA4H) | - | - | [4][5] | |
| Puromycin-sensitive aminopeptidase (PuSA) | 400 | - | [6] | |
| Aminopeptidase B | - | - | ||
| Amastatin | Aminopeptidase M (AP-M) / Aminopeptidase N (APN/CD13) | - | 19 | [2] |
| Leucine Aminopeptidase (LAP) | - | 0.25 - 30 | [3] | |
| Actinonin | Aminopeptidase M | - | - | [7] |
| Aminopeptidase N (APN/CD13) | - | - | [7] | |
| Leucine Aminopeptidase (LAP) | - | - | [7] | |
| Peptide Deformylase (PDF) | - | 0.28 | [7] | |
| Enkephalinase A | 5600 | - | [8] | |
| Enkephalin Aminopeptidase | 390 | - | [8] | |
| Tosedostat | Leucine Aminopeptidase (LAP) | 100 | - | [9][10] |
| Puromycin-sensitive aminopeptidase (PuSA) | 150 | - | [9][10] | |
| Aminopeptidase N (APN/CD13) | 220 | - | [9][10] | |
| Aminopeptidase B | >1000 | - | [9][10] | |
| LTA4 Hydrolase | >10000 | - | [9][10] |
Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Mechanisms of Action and Signaling Pathways
This compound: this compound is a selective hydroxamate inhibitor of PfAM1, an M1 metalloaminopeptidase of the malaria parasite Plasmodium falciparum.[1] Its mechanism of action is believed to involve the chelation of the catalytic zinc ion in the active site of PfAM1, thereby blocking its enzymatic activity which is crucial for parasite survival.[1] To date, there is no publicly available information on the specific signaling pathways in host cells that might be affected by this compound.
Bestatin (Ubenimex): Bestatin is a competitive, slow-binding inhibitor of several aminopeptidases, including Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), Leukotriene A4 Hydrolase (LTA4H), and Aminopeptidase B.[2][3][4] Its therapeutic effects, particularly in cancer, are attributed to the inhibition of these enzymes on the cell surface and intracellularly.
-
LTA4H/BLT1/ERK1/2 Signaling Pathway: Bestatin's inhibition of LTA4H reduces the production of leukotriene B4 (LTB4), a pro-inflammatory molecule.[4][11] LTB4 exerts its effects through its receptor BLT1, which can activate downstream signaling cascades, including the ERK1/2 pathway, to promote cancer cell proliferation and survival.[12][13] By blocking this pathway, bestatin can attenuate tumor growth.[11]
Caption: Bestatin inhibits the LTA4H/BLT1/ERK1/2 signaling pathway.
-
Puromycin-Sensitive Aminopeptidase (PSA) and Autophagy: Recent studies suggest that bestatin can also target Puromycin-sensitive aminopeptidase (PSA).[14] PSA has been shown to protect against the accumulation of aggregation-prone proteins by enhancing macroautophagy.[14] By modulating PSA activity, bestatin may influence protein homeostasis and cell survival pathways in cancer cells. PSA itself has been implicated in the regulation of the NRF2 signaling pathway.[15]
Caption: Bestatin's modulation of PSA can influence autophagy.
Other Aminopeptidase Inhibitors:
-
Amastatin: A competitive inhibitor of Aminopeptidase A and other aminopeptidases.[2][16] It is a slow, tight-binding inhibitor for several aminopeptidases.[3]
-
Actinonin: A naturally occurring antibacterial agent that inhibits a range of aminopeptidases and metalloenzymes, including peptide deformylase and MMPs.[7] Its antiproliferative effects are thought to be mediated through intracellular interactions rather than solely through inhibition of cell surface aminopeptidases.[17]
-
Tosedostat: An orally active aminopeptidase inhibitor that is converted intracellularly to its active metabolite.[6][10] It shows potent anti-proliferative effects against various tumor cell lines.[9][18]
Experimental Protocols
A generalized workflow for comparing the inhibitory activity of compounds like this compound, bestatin, and others against a specific aminopeptidase is outlined below. This protocol is based on commonly used fluorometric or spectrophotometric assays.
Caption: General workflow for aminopeptidase inhibitor screening.
Detailed Methodologies:
-
Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the specific aminopeptidase (e.g., Tris-HCl or HEPES) at the optimal pH, often containing salts like NaCl and a metal cofactor if required (e.g., ZnCl2).
-
Substrate: A specific substrate for the target aminopeptidase, typically a peptide conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) or a chromophore (e.g., pNA - p-nitroaniline).
-
Inhibitors: Prepare stock solutions of this compound, bestatin, and other inhibitors in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Enzyme: A purified preparation of the target aminopeptidase.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a no-inhibitor control (vehicle control) and a no-enzyme control (background).
-
Add the enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence or absorbance over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Subtract the background signal (no-enzyme control) from all readings.
-
Normalize the reaction rates to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the inhibition constant (Ki), experiments should be performed at different substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
This generalized protocol provides a framework for the direct comparison of different aminopeptidase inhibitors under consistent experimental conditions, which is crucial for obtaining reliable and comparable data.
References
- 1. PfAM1 inhibitors - treatment of malaria and results [deprezlab.fr]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Composite effects of actinonin when inhibiting enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NPEPPS aminopeptidase puromycin sensitive [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Validating PfAM1 as a Promising Antimalarial Drug Target: A Comparative Analysis of BDM14471 and Alternative Inhibitors
For Immediate Release
A deep dive into the validation of Plasmodium falciparum aminopeptidase M1 (PfAM1) as a viable target for antimalarial drug development, this guide provides a comparative analysis of the nanomolar inhibitor BDM14471 against other notable PfAM1 inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of parasitology and infectious diseases.
The emergence and spread of drug-resistant malaria parasites necessitate the urgent discovery and validation of novel drug targets. PfAM1, a neutral zinc metalloaminopeptidase crucial for the parasite's survival, has been identified as a promising candidate. This enzyme plays a critical role in the final stages of hemoglobin digestion, a vital process for the parasite to acquire essential amino acids for its growth and proliferation within human red blood cells.[1] Inhibition of PfAM1 leads to the accumulation of toxic oligopeptides and ultimately, parasite death, making it an attractive target for therapeutic intervention.
This guide focuses on the validation of PfAM1 as a drug target using the potent hydroxamate inhibitor, this compound. We present a comparative overview of this compound with other key PfAM1 inhibitors, including the benzosuberone derivative T5, the broad-spectrum aminopeptidase inhibitor bestatin, and the highly selective compound MIPS2673.
Comparative Performance of PfAM1 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and its alternatives against PfAM1 and other relevant aminopeptidases.
| Inhibitor | Type | PfAM1 Inhibition (Ki/IC50) | Selectivity Profile | P. falciparum Growth Inhibition (IC50) |
| This compound | Hydroxamate | Potent nanomolar inhibitor[1][2] | Selective for PfAM1 | Demonstrates antimalarial activity |
| T5 | Benzosuberone | Ki = 50 nM | Highly selective over PfAM17 (>2000-fold) | FcB1 strain: 6.5 µM, 3D7 strain: 11.2 µM |
| Bestatin | Dipeptide analogue | Ki = 100 nM | Poor selectivity against PfAM17 (4-fold) | 3D7 strain: 8.2 - 9.0 µM |
| MIPS2673 | Hydroxamic acid | Potent inhibitor | Excellent selectivity over PfAM17 and human M1 homologs | Excellent in vitro antimalarial activity |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental approach to validate PfAM1 as a drug target, the following diagrams are provided.
Caption: Role of PfAM1 in the hemoglobin degradation pathway of P. falciparum.
Caption: Experimental workflow for the validation of PfAM1 as a drug target.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Recombinant PfAM1 Enzyme Inhibition Assay
This protocol is adapted from methodologies described for determining the inhibitory constants of compounds against recombinant PfAM1 (rPfAM1).
Objective: To determine the in vitro inhibitory potency (Ki or IC50) of test compounds against rPfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate: Alanine-7-amido-4-methylcoumarin (Ala-AMC) or Alanine-p-nitroanilide (Ala-pNA)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Bestatin)
-
96-well black microplates (for fluorescent readout) or clear microplates (for absorbance readout)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the stock solution of rPfAM1 in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted test compound or control to the wells of the microplate.
-
Add 25 µL of the diluted rPfAM1 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the pre-warmed fluorogenic or chromogenic substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in the plate reader.
-
Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm for AMC) or absorbance (405 nm for p-nitroanilide) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each well from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Dixon plots.
-
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol outlines the procedure for assessing the in vitro antiplasmodial activity of test compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of P. falciparum.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 or FcB1 strains) at the ring stage (1-2% parasitemia, 2% hematocrit).
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human erythrocytes (O+).
-
Test compounds dissolved in DMSO.
-
Positive control antimalarial drug (e.g., Chloroquine).
-
96-well microplates.
-
DNA-intercalating dye (e.g., SYBR Green I or DAPI).
-
Lysis buffer with dye.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in complete culture medium in a 96-well plate.
-
Parasite Addition: Add the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, add the lysis buffer containing the DNA-intercalating dye to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., Excitation: 485 nm, Emission: 530 nm for SYBR Green I).
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The validation of PfAM1 as a drug target, supported by the potent inhibitory action of compounds like this compound, presents a significant step forward in the development of novel antimalarial therapies. The high potency and selectivity of inhibitors such as T5 and MIPS2673 further underscore the therapeutic potential of targeting this essential parasite enzyme. The experimental protocols and comparative data provided in this guide aim to facilitate further research and development efforts in this promising area. The continued exploration of PfAM1 inhibitors could lead to the development of new drugs that are effective against resistant strains of P. falciparum, addressing a critical need in the global fight against malaria.
References
A Comparative Guide to Myosin ATPase Inhibitors: From the Pan-Inhibitor BDM to Next-Generation Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,3-Butanedione Monoxime (BDM) with other key myosin ATPase inhibitors, offering insights into their mechanisms, experimental evaluation, and therapeutic potential.
The initial query for "BDM14471" did not yield a specific compound. However, extensive research strongly suggests a likely typographical error, pointing towards the well-known, non-selective myosin ATPase inhibitor, 2,3-Butanedione Monoxime, commonly abbreviated as BDM. This guide, therefore, focuses on BDM and provides a comparative analysis with other significant myosin inhibitors, including the more specific blebbistatin and its derivatives, and the clinically approved cardiac myosin inhibitors, mavacamten and aficamten.
Mechanism of Action and Comparative Efficacy
Myosin ATPase is the motor protein responsible for muscle contraction, hydrolyzing ATP to generate the force required for the sliding of actin and myosin filaments. Inhibitors of this enzyme are invaluable research tools and have emerged as promising therapeutic agents for conditions characterized by hypercontractility, such as hypertrophic cardiomyopathy.
2,3-Butanedione Monoxime (BDM) is a low-affinity, non-competitive inhibitor of skeletal muscle myosin II. It acts by hindering the release of inorganic phosphate (Pi) from the myosin-ADP-Pi intermediate complex, thereby stabilizing it in a state with low affinity for actin[1]. However, BDM is known for its lack of specificity, affecting a wide range of other proteins and cellular processes, including ion channels and protein phosphatases[1][2]. Its use in whole-cell experiments as a specific myosin inhibitor is therefore discouraged[3][4][5].
Blebbistatin represents a significant improvement in specificity over BDM. It is a selective inhibitor of myosin II isoforms, potently inhibiting non-muscle and striated muscle myosin II with IC50 values in the low micromolar range, while only weakly inhibiting smooth muscle myosin[3][5]. Similar to BDM, blebbistatin also stabilizes the myosin-ADP-Pi complex[1]. However, blebbistatin suffers from photodegradation under blue light, which can lead to the formation of cytotoxic byproducts, limiting its application in live-cell imaging[6]. To address these limitations, derivatives such as para-aminoblebbistatin have been developed, offering increased water solubility, photostability, and reduced cytotoxicity while retaining inhibitory activity[6][7].
Mavacamten and Aficamten are next-generation, cardiac-specific myosin inhibitors that have been developed for the treatment of hypertrophic cardiomyopathy. These drugs act by a different mechanism than BDM and blebbistatin. They stabilize the "super-relaxed state" (SRX) of myosin, an energy-sparing state where the myosin heads are folded back and unavailable for actin binding[8][9]. This allosteric inhibition reduces the number of available force-producing myosin heads, thereby decreasing cardiac hypercontractility. Mavacamten and aficamten have demonstrated significant clinical efficacy in reducing left ventricular outflow tract obstruction and improving symptoms in patients with obstructive hypertrophic cardiomyopathy.
Quantitative Comparison of Myosin Inhibitors
The following table summarizes the key quantitative data for the discussed myosin inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target Myosin Isoform(s) | IC50 Value | Key Features |
| 2,3-Butanedione Monoxime (BDM) | Skeletal Muscle Myosin II (non-selective) | ~2-5 mM | Low affinity, non-selective, numerous off-target effects. |
| (-)-Blebbistatin | Non-muscle Myosin IIA/IIB, Striated Muscle Myosin II | 0.5 - 5 µM | Selective for myosin II, phototoxic, low water solubility. |
| para-aminoblebbistatin | Non-muscle Myosin IIA/IIB, Striated Muscle Myosin II | ~1.3 µM (rabbit skeletal muscle myosin S1) | Photostable, non-cytotoxic, improved water solubility. |
| Mavacamten | Cardiac Myosin | ~0.63 µM (bovine cardiac synthetic thick filaments) | Cardiac-specific, stabilizes the super-relaxed state. |
| Aficamten | Cardiac Myosin | Not explicitly found, but potent and cardiac-specific | Cardiac-specific, shorter half-life than mavacamten. |
Experimental Protocols
Accurate evaluation of myosin inhibitors requires robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the characterization of these compounds.
Myosin ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin by quantifying the rate of ATP hydrolysis.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically or using a radioactive tracer.
Materials:
-
Purified myosin protein (e.g., skeletal or cardiac myosin S1 fragment)
-
F-actin (for actin-activated ATPase assays)
-
ATP (spiked with [γ-³²P]ATP for radioactive detection, or unlabeled for colorimetric assays)
-
Assay Buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT)
-
Myosin inhibitor stock solutions (in a suitable solvent like DMSO)
-
Stop Solution (e.g., trichloroacetic acid or a solution containing sulfuric acid and silicotungstic acid)
-
Phosphate detection reagent (e.g., malachite green-based for colorimetric assay) or scintillation cocktail (for radioactive assay)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the myosin inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, myosin, and F-actin (if performing an actin-activated assay).
-
Inhibitor Incubation: Add the different concentrations of the inhibitor to the respective wells. Include a solvent-only control (vehicle). Incubate for a predetermined time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction for a set period during which ATP hydrolysis is linear.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection:
-
Colorimetric: Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Radioactive: Extract the released [³²P]Pi and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Normalize the data to the vehicle control (100% activity). Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Contraction Assay
This assay assesses the effect of myosin inhibitors on the contractility of cells cultured in a 3D matrix.
Principle: Cells are embedded in a collagen matrix. As the cells contract, they pull on the collagen, causing the matrix to shrink. The extent of contraction is measured over time.
Materials:
-
Cells with contractile properties (e.g., fibroblasts, smooth muscle cells)
-
Cell culture medium
-
Collagen solution
-
Neutralization solution
-
24-well culture plates
-
Myosin inhibitor stock solutions
-
Sterile spatula
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.
-
Collagen Lattice Preparation: On ice, mix the cell suspension with the cold collagen solution and neutralization solution. Avoid introducing air bubbles.
-
Plating: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for collagen polymerization.
-
Culture: After polymerization, add 1.0 mL of culture medium (with or without the myosin inhibitor) on top of each collagen gel.
-
Contraction: To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Measurement: At various time points, measure the diameter of the collagen gels. The contraction can be quantified by calculating the change in gel area over time.
-
Data Analysis: Compare the contraction of inhibitor-treated gels to that of control gels.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the muscle contraction signaling pathway and a typical workflow for evaluating myosin inhibitors.
Caption: Signaling pathway of muscle contraction and points of intervention for different myosin inhibitors.
Caption: A typical experimental workflow for the evaluation of myosin inhibitors.
Conclusion
While BDM has historically been a useful tool for studying muscle contraction, its lack of specificity necessitates caution in data interpretation. The development of more selective inhibitors like blebbistatin and its photostable derivatives has provided researchers with more reliable tools for probing the function of myosin II. Furthermore, the clinical success of cardiac-specific myosin inhibitors such as mavacamten and aficamten highlights the therapeutic potential of targeting myosin ATPase in diseases of hypercontractility. This guide provides a framework for understanding the key differences between these inhibitors and for designing experiments to further explore their mechanisms and applications.
References
- 1. cytokinetics.com [cytokinetics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATPase assay | Andex [andexbiotech.com]
- 4. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Classes of Myosin Inhibitors, Para-nitroblebbistatin and Mavacamten, Stabilize β-Cardiac Myosin in Different Structural and Functional States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ohsu.edu [ohsu.edu]
A Comparative Analysis of BDM14471 and Its Analogs as Inhibitors of Plasmodium falciparum Aminopeptidase M1 (PfAM1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antimalarial compound BDM14471 and its analogs, focusing on their inhibitory activity against Plasmodium falciparum aminopeptidase M1 (PfAM1), a validated drug target in the fight against malaria. The following sections detail the structure-activity relationships (SAR), quantitative inhibitory data, experimental methodologies, and the target's role in the parasite's biological pathways.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against recombinant PfAM1 (rPfAM1) and their effect on the in vitro growth of P. falciparum are summarized below. The data is extracted from the seminal study by Deprez-Poulain et al. in the Journal of Medicinal Chemistry (2012).
| Compound | R¹ | R² | R³ | rPfAM1 IC₅₀ (nM) [a] | P. falciparum IC₅₀ (µM) [b] |
| This compound (2) | H | 4-F | H | 6 ± 1 | 0.8 ± 0.2 |
| 1 | H | H | H | 23 ± 5 | 1.5 ± 0.4 |
| 3 | H | 2-F | H | 11 ± 2 | 0.9 ± 0.3 |
| 4 | H | 3-F | H | 15 ± 3 | 1.1 ± 0.2 |
| 5 | H | 2-Cl | H | 8 ± 2 | 0.7 ± 0.1 |
| 6 | H | 3-Cl | H | 12 ± 2 | 0.9 ± 0.3 |
| 7 | H | 4-Cl | H | 7 ± 1 | 0.6 ± 0.1 |
| 8 | H | 4-Br | H | 9 ± 2 | 0.5 ± 0.1 |
| 9 | H | 4-CF₃ | H | 18 ± 4 | 1.2 ± 0.3 |
| 10 | H | 4-OMe | H | 35 ± 7 | 2.1 ± 0.5 |
| 11 | H | 4-Me | H | 28 ± 6 | 1.8 ± 0.4 |
| 12 | 4-F | H | H | 45 ± 9 | 3.2 ± 0.7 |
| 13 | H | H | 4-F | 115 ± 25 | > 10 |
[a] IC₅₀ values represent the concentration of the compound that inhibits 50% of the recombinant PfAM1 activity. [b] IC₅₀ values represent the concentration of the compound that inhibits 50% of the in vitro growth of the P. falciparum 3D7 strain.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
1. Recombinant PfAM1 Inhibition Assay
This assay determines the in vitro inhibitory potency of the compounds against the purified recombinant PfAM1 enzyme.
-
Enzyme and Substrate: Recombinant PfAM1 is expressed and purified. The fluorogenic substrate used is L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the test compound in DMSO is pre-incubated with the recombinant PfAM1 enzyme in the assay buffer for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the Ala-AMC substrate.
-
The fluorescence intensity is monitored kinetically over time using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The initial reaction velocities are calculated from the linear phase of the progress curves.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. In VitroPlasmodium falciparum Growth Inhibition Assay
This assay assesses the ability of the compounds to inhibit the growth of the malaria parasite in an in vitro culture of human red blood cells.
-
Parasite Strain: P. falciparum 3D7 (chloroquine-sensitive).
-
Culture Medium: RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Procedure:
-
Asynchronous parasite cultures are maintained in human red blood cells at 2% hematocrit.
-
The assay is performed in 96-well plates. Test compounds are serially diluted in culture medium.
-
A synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) is added to each well.
-
The plates are incubated for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Parasite proliferation is quantified by measuring the incorporation of [³H]-hypoxanthine, a nucleic acid precursor. 0.5 µCi of [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
IC₅₀ values are calculated by comparing the radioactivity in treated wells to that in untreated control wells.
-
Signaling Pathway and Experimental Workflow
Hemoglobin Degradation Pathway in Plasmodium falciparum
This compound and its analogs target PfAM1, a crucial enzyme in the hemoglobin degradation pathway of the malaria parasite. This pathway is essential for the parasite to acquire amino acids necessary for its growth and proliferation within human red blood cells. The degradation occurs within the parasite's acidic food vacuole.
Comparative Analysis of BDM14471 Cross-Reactivity with Human Aminopeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BDM14471, a potent inhibitor of Plasmodium falciparum M1 aminopeptidase (PfAM1), against human aminopeptidases. The data presented herein is crucial for evaluating the selectivity and potential off-target effects of this antimalarial drug candidate. For a comprehensive assessment, this compound's performance is compared with other known aminopeptidase inhibitors.
Overview of this compound
This compound is a hydroxamate-based inhibitor designed to target PfAM1, a critical enzyme for hemoglobin digestion within the malaria parasite. Its potent inhibitory activity against PfAM1, with an IC50 value of 6 nM, makes it a promising lead compound in the development of novel antimalarial therapies. However, the potential for cross-reactivity with homologous human aminopeptidases is a significant consideration in its preclinical development, as off-target inhibition could lead to undesirable side effects.
Quantitative Comparison of Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity of this compound and other relevant compounds against PfAM1 and a selection of human aminopeptidases. This data allows for a direct comparison of their selectivity profiles.
| Compound | Primary Target | PfAM1 IC50 (nM) | Human Aminopeptidase N (APN/CD13) IC50 (nM) | Human LTA4H % Inhibition | Human ERAP1 % Inhibition | Human ERAP2 % Inhibition |
| This compound | PfAM1 | 6[1] | >10,000 (porcine APN)[1] | Not Reported | Not Reported | Not Reported |
| MIPS2673 | PfAM1 | 211 | Not Reported | >50% at 10 µM[2] | Minimal at <500 µM[2] | Minimal at <500 µM[2] |
| Bestatin | Pan-aminopeptidase | 284[1] | Potent Inhibitor | Not Reported | Not Reported | Not Reported |
| Actinonin | Pan-aminopeptidase | Not Reported | Potent Inhibitor | Not Reported | Not Reported | Not Reported |
Key Observations:
-
This compound demonstrates a high degree of selectivity for the parasitic enzyme PfAM1 over the mammalian aminopeptidase N, with a selectivity ratio of over 1600-fold[1].
-
MIPS2673, another PfAM1 inhibitor, shows good selectivity against human ERAP1 and ERAP2 but exhibits some cross-reactivity with LTA4H at higher concentrations.
-
Bestatin and Actinonin are broad-spectrum aminopeptidase inhibitors and are included for comparative purposes to highlight the selectivity of compounds like this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: PfAM1's role in hemoglobin digestion and this compound's selective inhibition.
Caption: A generalized workflow for determining inhibitor potency against aminopeptidases.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against various aminopeptidases. Specific parameters may vary based on the enzyme and substrate used.
General Aminopeptidase Inhibition Assay
This protocol is a representative method for determining the IC50 value of an inhibitor.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute the recombinant human aminopeptidase to a working concentration in the assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorogenic or chromogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in an appropriate solvent (e.g., DMSO).
-
Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the inhibitor solutions to the respective wells.
-
Add the enzyme solution to all wells except for the blank control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Specific Human Aminopeptidase Assays
-
Aminopeptidase N (APN/CD13) Assay: This assay typically utilizes L-Alanine-p-nitroanilide or a similar substrate. The release of p-nitroaniline is monitored spectrophotometrically at 405 nm.
-
Leukotriene A4 Hydrolase (LTA4H) Assay: The aminopeptidase activity of LTA4H can be measured using substrates like L-Arginine-7-amido-4-methylcoumarin. The increase in fluorescence is monitored to determine enzyme activity.
-
ERAP1 and ERAP2 Assays: These assays often employ fluorogenic substrates with different N-terminal amino acids to reflect the substrate specificity of each enzyme (e.g., Leucine for ERAP1 and Arginine for ERAP2). The release of the fluorophore is measured over time.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the parasitic enzyme PfAM1, with minimal cross-reactivity against human aminopeptidase N. This high selectivity is a promising characteristic for a drug candidate, as it reduces the likelihood of off-target effects in the human host. Further studies to profile this compound against a broader panel of human aminopeptidases, including LTA4H, ERAP1, and ERAP2, would provide a more comprehensive understanding of its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such essential cross-reactivity studies.
References
Validating the In Vivo Target Engagement of BDM14471: A Comparative Guide
In the landscape of drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a living organism is a critical step. This process, known as in vivo target engagement, provides essential evidence linking the presence of a drug to its biological effect, thereby de-risking clinical progression and offering insights into its mechanism of action. This guide provides a comparative analysis of established methodologies for validating the in vivo target engagement of a novel compound, BDM14471, against its intended intracellular kinase target.
This document will objectively compare the performance of this compound in various target engagement assays and contrast these with alternative methodologies. Experimental data, detailed protocols, and visual workflows are provided to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate in vivo target engagement assay depends on several factors, including the nature of the target, the availability of specific tools (e.g., antibodies, radiotracers), the desired resolution, and throughput. Below is a comparison of key methodologies.
Table 1: Comparison of Key In Vivo Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Activity-Based Protein Profiling (ABPP) | Single-Molecule Imaging |
| Principle | Ligand binding alters the thermal stability of the target protein.[1] | Non-invasive imaging of a radiolabeled ligand or competitor binding to the target.[2][3] | Covalent labeling of active enzyme sites with chemical probes.[4][5] | Direct visualization of fluorescently labeled drug binding to its target.[6] |
| This compound Compatibility | High (requires no modification of this compound) | Moderate (requires a radiolabeled version of this compound or a suitable tracer) | Low (indirectly measured by competition with an activity-based probe) | Low (requires a fluorescently labeled this compound derivative) |
| Resolution | Tissue/Cell Population | Whole Organism/Tissue | Tissue/Cell Population | Subcellular/Single Molecule[7] |
| Throughput | Medium to High | Low | Medium | Low |
| Key Output | Thermal shift (ΔTm), Target Occupancy | Standardized Uptake Value (SUV), Target Occupancy (%)[8] | Probe Labeling Intensity, IC50 | Binding kinetics (kon, koff), Localization |
| Invasiveness | Terminal (requires tissue collection) | Non-invasive | Terminal (requires tissue collection) | Minimally invasive (in vivo microscopy) |
Quantitative Target Engagement Data for this compound
The following table summarizes hypothetical quantitative data for this compound's engagement with its target kinase, as measured by the compared methodologies in a mouse xenograft model.
Table 2: Hypothetical In Vivo Target Engagement Data for this compound
| Methodology | Metric | Value | Units | Conditions |
| CETSA | Target Stabilization (ΔTm) | +4.2 | °C | 50 mg/kg this compound, 2h post-dose |
| EC50 (Target Occupancy) | 15 | mg/kg | Dose-response study | |
| PET Imaging | Target Occupancy | 85 | % | 50 mg/kg this compound, 2h post-dose |
| IC50 | 12.5 | mg/kg | Dose-response study | |
| ABPP | Probe Displacement (IC50) | 25 | mg/kg | Competitive assay with kinase-specific probe |
| Single-Molecule Imaging | Mean Residence Time | 180 | seconds | Intravital imaging of tumor tissue |
| Target Occupancy (single cell) | 75-95 | % range | Heterogeneity observed across tumor cells[7] |
Visualizing In Vivo Target Engagement
To clarify the relationships and workflows discussed, the following diagrams are provided.
Figure 1. General principle of in vivo target engagement and its link to biological response.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[9][10]
Experimental Workflow Diagram
Figure 2. Experimental workflow for an in vivo Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Animal Dosing: Administer this compound or vehicle control to cohorts of tumor-bearing mice at various doses (e.g., 5, 15, 50 mg/kg).
-
Tissue Harvest: At a specified time point (e.g., 2 hours post-dose), humanely euthanize the animals and excise the target tissues (e.g., tumors).
-
Lysate Preparation: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysates by centrifugation to remove cellular debris.
-
Heat Treatment: Aliquot the tissue lysates into separate tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target kinase remaining by Western Blot or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the this compound-treated group compared to the vehicle group indicates target engagement.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantification of target occupancy in real-time.[11] This protocol assumes the availability of a specific radiotracer that binds to the same target as this compound.
Experimental Workflow Diagram
Figure 3. Experimental workflow for a PET imaging-based target engagement study.
Protocol:
-
Baseline Scan: Anesthetize a tumor-bearing mouse and perform a PET scan following the intravenous injection of the radiotracer to determine baseline target levels.
-
Drug Administration: Administer a single dose of this compound to the same animal or a separate cohort.
-
Post-Dose Scan: After a suitable time for this compound to distribute and bind to its target, perform a second PET scan with the radiotracer.
-
Image Analysis: Reconstruct the PET images and co-register them with CT or MRI scans for anatomical reference.
-
Quantification: Draw regions of interest (ROIs) over the tumor and other relevant tissues to measure the standardized uptake value (SUV) of the radiotracer.[8]
-
Occupancy Calculation: Calculate the target occupancy by this compound using the formula: Occupancy (%) = (1 - (SUV_post-dose / SUV_baseline)) * 100.
In Vivo Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active sites of enzymes to measure their functional state.[5][12] Target engagement of this compound is measured by its ability to compete with and block the labeling of the target kinase by an activity-based probe.
Experimental Workflow Diagram
Figure 4. Workflow for a competitive in vivo Activity-Based Protein Profiling (ABPP) experiment.
Protocol:
-
Animal Dosing: Treat animals with this compound or vehicle.
-
Tissue Processing: Harvest target tissues at the desired time point and prepare lysates.
-
Probe Labeling: Incubate the lysates with a kinase-directed activity-based probe that contains a reporter tag (e.g., biotin).
-
Enrichment: Use affinity chromatography (e.g., streptavidin beads) to enrich for proteins that have been labeled by the biotinylated probe.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides corresponding to the target kinase. A reduction in the signal from the probe-labeled target in the this compound-treated samples compared to the vehicle samples indicates target engagement.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antarosmedical.com [antarosmedical.com]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pelagobio.com [pelagobio.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antarosmedical.com [antarosmedical.com]
- 12. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Battle in Antimalarial Efficacy: BDM14471 vs. Chloroquine
For Immediate Release
In the ongoing fight against malaria, a critical area of research lies in the development of novel antimalarial compounds that can overcome the challenge of drug resistance. This guide provides a detailed comparison of the antimalarial efficacy of a novel investigational compound, BDM14471, and the long-standing antimalarial drug, chloroquine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts.
Executive Summary
This compound, a selective inhibitor of Plasmodium falciparum aminopeptidase M1 (PfAM1), demonstrates potent in vitro activity against the malaria parasite. This guide will delve into the comparative efficacy of this compound and chloroquine, presenting available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows. While direct comparative in vivo efficacy data for this compound is limited in the public domain, this guide compiles the existing in vitro data and provides a framework for understanding the potential of this novel compound in relation to the established efficacy of chloroquine.
Mechanism of Action: A Tale of Two Targets
The antimalarial activity of this compound and chloroquine stems from their distinct molecular targets within the Plasmodium falciparum parasite.
This compound exerts its effect by selectively inhibiting PfAM1, a crucial metalloaminopeptidase involved in the final stages of hemoglobin digestion by the parasite. By blocking PfAM1, this compound disrupts the parasite's ability to acquire essential amino acids, leading to its starvation and death.
Chloroquine , a well-established antimalarial, functions by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. It accumulates in the parasite's acidic food vacuole and prevents the polymerization of heme into hemozoin, leading to a buildup of toxic heme that ultimately kills the parasite.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Chloroquine.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antimalarial compounds is a critical early indicator of their potential efficacy. The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and chloroquine against various strains of P. falciparum.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | PfAM1 | - | 6 | [1] |
| Chloroquine | Heme Polymerization | 3D7 (sensitive) | 15-30 | [2] |
| Chloroquine | Heme Polymerization | K1 (resistant) | 200-400 | [2] |
| Chloroquine | Heme Polymerization | W2 (resistant) | 300-600 | [2] |
Note: The IC50 value for this compound represents its inhibitory activity against the isolated PfAM1 enzyme. While this demonstrates high target-specific potency, direct comparison with the whole-cell IC50 values of chloroquine should be made with caution. Further studies are needed to determine the whole-cell IC50 of this compound against various P. falciparum strains.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is paramount for accurate interpretation and replication of findings. Below are detailed protocols for key experiments typically employed in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of P. falciparum in a laboratory setting.
References
BDM14471: A Potent Nanomolar Reference for PfAM1 Inhibition in Anti-Malarial Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the identification of novel drug targets and potent inhibitors is paramount. Plasmodium falciparum aminopeptidase M1 (PfAM1), a crucial enzyme in the parasite's hemoglobin degradation pathway, has emerged as a promising target for therapeutic intervention. This guide provides a comprehensive comparison of BDM14471, a potent nanomolar inhibitor of PfAM1, with other known inhibitors, offering valuable insights for researchers dedicated to the discovery of new anti-malarial agents.
Performance Comparison of PfAM1 Inhibitors
This compound stands out as a highly potent and selective hydroxamate-based inhibitor of PfAM1.[1] Its nanomolar efficacy makes it an excellent reference compound for in vitro and in vivo studies aimed at validating PfAM1 as a drug target and for screening new chemical entities. The following table summarizes the inhibitory activities of this compound and other notable PfAM1 inhibitors.
| Compound Name | Type | PfAM1 IC50 | PfAM1 Ki | P. falciparum Growth IC50 | Notes |
| This compound | Hydroxamate | 6 nM[1] | - | - | Selective, nanomolar inhibitor.[2] |
| Bestatin | Dipeptide Analogue | - | 190 nM - 1.6 µM | 8.2 - 9.0 µM | Natural product, reversible inhibitor. |
| Tosedostat (CHR-2863) | Hydroxamate | - | 1.4 µM | - | Orally bioavailable, also inhibits PfA-M17. |
| MMV1557817 | - | - | - | - | A dual inhibitor of M1 and M17 aminopeptidases.[3] |
| T5 | Amino-benzosuberone | - | 50 nM | 6.5 - 11.2 µM | Highly potent and selective inhibitor. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of a compound's potency. Lower values signify higher potency. The data presented is compiled from various studies and experimental conditions may differ.
Experimental Methodologies
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed protocols for two key assays used to evaluate the efficacy of PfAM1 inhibitors.
Recombinant PfAM1 Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of recombinant PfAM1 and its inhibition by test compounds.
Objective: To determine the IC50 or Ki of a compound against purified recombinant PfAM1.
Materials:
-
Recombinant PfAM1 enzyme
-
Fluorogenic substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl2, 0.01% Triton X-100
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add 1 µL of the compound dilution to each well.
-
Add 25 µL of recombinant PfAM1 (final concentration ~0.5 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 24 µL of Ala-AMC (final concentration ~10 µM) in assay buffer.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the kinetic read.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)
This cell-based assay assesses the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.
Objective: To determine the IC50 of a compound against the asexual blood stage of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Prepare serial dilutions of the test compound in complete medium in the 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity.
-
Calculate the percent growth inhibition relative to a DMSO control and determine the IC50 value using a dose-response curve.
Visualizing the Mechanism of Action
To better understand the context of PfAM1 inhibition, the following diagrams illustrate the hemoglobin degradation pathway and a typical experimental workflow.
Caption: PfAM1's role in hemoglobin breakdown.
Caption: Evaluating PfAM1 inhibitors in vitro.
References
Evaluating the Therapeutic Potential of Novel Drug Candidates: A Comparative Analysis Framework
A comprehensive evaluation of the therapeutic potential of new chemical entities requires a multi-faceted approach, encompassing detailed in vitro and in vivo studies, and a thorough comparison with existing therapeutic alternatives. While information on a specific compound designated "BDM14471" and its derivatives is not publicly available in the searched scientific literature, this guide outlines a robust framework for conducting such an evaluation, using hypothetical data for illustrative purposes.
This guide is intended for researchers, scientists, and drug development professionals to provide a structured approach to comparing the performance of novel therapeutic candidates. The methodologies and data presentation formats detailed below can be adapted to evaluate the therapeutic potential of any new drug derivative.
Data Presentation: A Comparative Analysis
For a clear and concise comparison, quantitative data from key experiments should be summarized in tabular format. Below are examples of how to structure such data for a hypothetical this compound derivative compared to a standard-of-care drug, "Comparator A," and a negative control.
Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line A (μM) | Cell Line B (μM) | Cell Line C (μM) |
| This compound Derivative 1 | 1.2 ± 0.1 | 2.5 ± 0.3 | 0.8 ± 0.05 |
| This compound Derivative 2 | 0.9 ± 0.08 | 1.8 ± 0.2 | 0.5 ± 0.03 |
| Comparator A | 5.4 ± 0.6 | 8.1 ± 0.9 | 3.2 ± 0.4 |
| Vehicle Control | > 100 | > 100 | > 100 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) | Survival Rate (%) |
| This compound Derivative 1 (10 mg/kg) | 65 ± 5 | -2 ± 1 | 100 |
| This compound Derivative 2 (10 mg/kg) | 78 ± 4 | -1.5 ± 0.8 | 100 |
| Comparator A (20 mg/kg) | 52 ± 6 | -8 ± 2.5 | 80 |
| Vehicle Control | 0 | +1 ± 0.5 | 100 |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for the validation of research findings.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound derivatives, Comparator A) and vehicle control for 72 hours.
-
MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
2. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer the compounds (e.g., intraperitoneally) daily for 21 days.
-
Tumor Measurement: Measure tumor volume every three days using calipers (Volume = 0.5 x length x width²).
-
Monitoring: Monitor body weight and overall health of the animals.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition, body weight changes, and survival rates between groups.
Visualization of Cellular Mechanisms and Workflows
Visual diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway showing the mechanism of action of a this compound derivative.
Caption: A generalized workflow for the preclinical evaluation of therapeutic compounds.
By adhering to this structured framework, researchers can generate robust and comparable data to effectively evaluate the therapeutic potential of novel drug candidates and make informed decisions for further development.
Safety Operating Guide
Navigating the Safe Disposal of Investigational Compounds: A General Guide
Absence of specific data for BDM14471 necessitates a focus on established best practices for the disposal of potent, investigational chemical compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for all investigational agents to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of hazardous chemical waste, based on general best practices.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before handling or disposing of any hazardous material.[1] The following procedures should be adapted to comply with local, regional, national, and international regulations.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. The level of PPE should be determined by a risk assessment of the compound's potential hazards.
Recommended Personal Protective Equipment:
-
Gloves: Wear two pairs of chemotherapy-rated or chemically resistant gloves.
-
Gown: A disposable, solid-front gown with long sleeves is essential to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling powders or creating aerosols, a fit-tested N95 respirator or a higher level of respiratory protection is recommended.[1]
All handling of potent investigational compounds, including preparation for disposal, should be conducted within a certified chemical fume hood or an appropriate containment device to minimize inhalation exposure.
Step-by-Step Disposal Procedures
All materials contaminated with a hazardous investigational compound are considered hazardous waste and must be disposed of accordingly. This includes unused or expired compounds, contaminated labware, and used PPE.
Step 1: Waste Segregation
Proper segregation of hazardous waste is critical for safe and compliant disposal.
-
Grossly Contaminated Waste: Items heavily contaminated, such as stock vials (even if empty) and visibly contaminated labware (e.g., pipettes, tubes, flasks), must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.[1]
-
Trace Contaminated Waste: Items with minimal, incidental contact, such as used gloves, gowns, and bench paper, should be placed in a separate, clearly labeled "Trace Chemical Waste" or "Trace Cytotoxic Waste" container.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container labeled for the specific type of hazardous waste.[1][4]
Step 2: Container Management
Proper management of waste containers is crucial to prevent leaks and exposure.
-
Compatibility: Store chemical waste in containers that are compatible with the material they contain.[5]
-
Condition: Hazardous waste containers must be in good condition with no rust or leaks. If a container is compromised, transfer the waste to a new, suitable container.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) of the contents in English. Chemical abbreviations or formulas are not acceptable.[5]
-
Closure: Always keep hazardous waste containers capped and closed, except when adding or removing material.[5][6]
Step 3: Storage and Collection
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Segregate incompatible waste streams to prevent dangerous reactions.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or sewer systems.[1][3]
Step 4: Decontamination
Following any handling of the hazardous compound, thoroughly decontaminate all work surfaces. Use a deactivating agent recommended by your institution's EHS department, followed by a cleaning agent and water. All cleaning materials must be disposed of as hazardous waste.[1]
Hypothetical Data for an Investigational Compound
The following table summarizes general handling and exposure limit information that might be found in a Safety Data Sheet for a potent investigational compound. This data is for illustrative purposes only and does not pertain to any specific chemical.
| Parameter | Value |
| Physical State | Solid (powder) |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (8-hour TWA) (assumed) |
| LD50 (Oral, Rat) | < 50 mg/kg (assumed) |
Experimental Protocols
Currently, there are no publicly available, established protocols for the chemical inactivation of investigational compounds for disposal purposes. Therefore, all waste must be handled and disposed of as an active, potent compound through a licensed hazardous waste disposal service, as arranged by your institution's EHS department.[1]
General Disposal Workflow
The following diagram illustrates a standard workflow for the proper disposal of a hazardous investigational compound.
Caption: General workflow for hazardous chemical disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. files.santaclaracounty.gov [files.santaclaracounty.gov]
Navigating the Safe Handling of BDM14471: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel hydroxamate-based inhibitor BDM14471, a robust understanding of safety and handling protocols is paramount. In the absence of a specific Material Safety Data Sheet (MSDS), this guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on best practices for handling uncharacterized research chemicals and data from structurally similar compounds.
Disclaimer: The following guidelines are based on general laboratory safety principles and information available for similar chemical compounds. A formal risk assessment should be conducted by a qualified safety professional before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it is crucial to treat it as a potentially hazardous substance.[1] The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing and Solution Preparation:
-
Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill (<100mg) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for proper disposal. Clean the spill area with a suitable detergent and water. |
| Major Spill (>100mg) | Evacuate the immediate area. Alert laboratory personnel and the designated safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containers: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
